D-I03
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N6S/c1-5-27(6-2)11-10-24-23(30)25-19-8-9-21-20(17-19)18(4)16-22(26-21)29-14-12-28(7-3)13-15-29/h8-9,16-17H,5-7,10-15H2,1-4H3,(H2,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDGHRWOHOPKIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(C=C(C=C3)NC(=S)NCCN(CC)CC)C(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
D-I03 RAD52 Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of the RAD52 inhibitor, D-I03. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the inhibitor's function, supporting quantitative data, and the experimental protocols used for its characterization.
Core Mechanism of Action: Exploiting Synthetic Lethality
This compound is a selective small molecule inhibitor of the RAD52 protein, a key player in DNA double-strand break (DSB) repair. The primary mechanism of action of this compound revolves around the concept of synthetic lethality . In normal, healthy cells, multiple DNA repair pathways exist to maintain genomic integrity. However, certain cancer cells, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in the primary homologous recombination (HR) pathway for high-fidelity DSB repair. These cancerous cells become heavily reliant on alternative, RAD52-dependent DNA repair pathways for survival.[1][2]
This compound exploits this dependency. By inhibiting RAD52, this compound effectively cripples the remaining functional DNA repair mechanisms in BRCA-deficient cancer cells. This leads to an accumulation of unrepaired DNA damage, ultimately triggering cell death.[1][2] In contrast, normal cells with functional BRCA1 and BRCA2 are largely unaffected by RAD52 inhibition, as they can still rely on the primary HR pathway. This selective targeting of cancer cells is a cornerstone of its therapeutic potential.[2]
Biochemically, this compound directly binds to the RAD52 protein.[2] This interaction disrupts the essential functions of RAD52 in DNA repair, specifically its ability to mediate single-strand annealing (SSA) and D-loop formation, which are critical steps in alternative recombination pathways.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data that characterize the activity of the this compound inhibitor.
| Parameter | Value | Assay Method |
| Binding Affinity (Kd) | 25.8 µM | Surface Plasmon Resonance (SPR) |
| IC50 (Single-Strand Annealing) | 5 µM | Fluorescence-Quenching Assay |
| IC50 (D-loop Formation) | 8 µM | Gel-based D-loop Assay |
Table 1: Biochemical Activity of this compound [3][4]
| Cell Line | Genetic Background | Effect of this compound Treatment |
| Capan-1 | BRCA2-deficient | Suppressed growth |
| UWB1.289 | BRCA1-deficient | Suppressed growth |
| 32Dcl3 (murine) | BRCA1-deficient | Decreased RAD52 foci formation (from 38.7% to 17.1% of cells with foci in the presence of 2.5 µM this compound and cisplatin) |
| MDA-MB-436 (in vivo) | BRCA1-deficient | Reduced tumor growth (50 mg/kg/day) |
Table 2: Cellular and In Vivo Effects of this compound [3][5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.
Figure 1: this compound Mechanism in BRCA-Deficient Cells.
Figure 2: Experimental workflow for this compound characterization.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the determination of the binding affinity (Kd) of this compound to the RAD52 protein.
-
Instrumentation: A Biacore T200 or similar SPR instrument is used.
-
Sensor Chip: A CM5 sensor chip is typically used for protein immobilization.
-
Immobilization of RAD52:
-
The sensor chip surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Recombinant human RAD52 protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) is injected over the activated surface to achieve an immobilization level of approximately 10,000 response units (RU).
-
The surface is then deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
This compound is serially diluted in a running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). A typical concentration range for this compound is 3.125 µM to 50 µM.[6]
-
Each concentration of this compound is injected over the RAD52-immobilized surface and a reference flow cell for a specified association time (e.g., 120 seconds), followed by a dissociation phase with running buffer.
-
The sensorgrams are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.
-
-
Data Analysis: The equilibrium binding responses are plotted against the this compound concentration, and the data are fitted to a 1:1 steady-state affinity model to determine the dissociation constant (Kd).
Fluorescence-Quenching Single-Strand Annealing (SSA) Assay
This assay measures the ability of this compound to inhibit the SSA activity of RAD52.
-
Principle: A partially double-stranded DNA substrate is used where one strand is labeled with a fluorophore (e.g., fluorescein) and the complementary strand has a quencher (e.g., Black Hole Quencher 1) in close proximity, resulting in low fluorescence. A third, complementary single-stranded DNA is introduced. RAD52-mediated annealing of this third strand displaces the quencher-labeled strand, leading to an increase in fluorescence.
-
Reagents:
-
Fluorescently labeled oligonucleotide (e.g., 5'-[FLU]-oligo-3')
-
Quencher-labeled oligonucleotide (e.g., 5'-oligo-[BHQ1]-3')
-
Unlabeled complementary oligonucleotide
-
Recombinant human RAD52 protein
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.25 mg/ml BSA)
-
-
Procedure:
-
The fluorescent and quencher-labeled oligonucleotides are pre-annealed to form the DNA substrate.
-
In a 96-well plate, varying concentrations of this compound are pre-incubated with RAD52 in the assay buffer for 15 minutes at room temperature.
-
The unlabeled complementary oligonucleotide is added to the wells.
-
The reaction is initiated by the addition of the DNA substrate.
-
Fluorescence is monitored over time using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: The initial rate of the reaction is calculated for each this compound concentration. The rates are then plotted against the inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.
D-loop Formation Assay
This assay assesses the inhibitory effect of this compound on the ability of RAD52 to form a displacement loop (D-loop), a key intermediate in homologous recombination.
-
Principle: A radioactively labeled single-stranded DNA (ssDNA) oligonucleotide is incubated with a supercoiled plasmid DNA containing a homologous sequence. RAD52 facilitates the invasion of the ssDNA into the plasmid, forming a D-loop structure. The formation of this product is detected by its slower migration on an agarose gel.
-
Reagents:
-
32P-labeled ssDNA oligonucleotide
-
Homologous supercoiled plasmid DNA (e.g., pUC19)
-
Recombinant human RAD52 protein
-
Reaction buffer (e.g., 30 mM Tris-acetate pH 7.5, 1 mM DTT, 50 mM NaCl, 10 mM MgCl2)
-
-
Procedure:
-
RAD52 is pre-incubated with varying concentrations of this compound in the reaction buffer for 10 minutes at 37°C.
-
The 32P-labeled ssDNA is added, and the incubation continues for another 10 minutes at 37°C.
-
The reaction is initiated by the addition of the supercoiled plasmid DNA and incubated for 20 minutes at 37°C.
-
The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
The products are separated by electrophoresis on a 1% agarose gel.
-
The gel is dried and exposed to a phosphor screen, and the D-loop product is visualized and quantified by autoradiography.
-
-
Data Analysis: The amount of D-loop formed at each this compound concentration is quantified and expressed as a percentage of the no-inhibitor control. The IC50 is determined from the dose-response curve.
Cell Viability Assay
This protocol determines the effect of this compound on the proliferation of cancer cells, particularly comparing BRCA-proficient and BRCA-deficient lines.
-
Cell Lines:
-
BRCA-deficient: Capan-1 (BRCA2-mutant), UWB1.289 (BRCA1-mutant)
-
BRCA-proficient controls
-
-
Reagents:
-
Appropriate cell culture medium and supplements
-
This compound stock solution (e.g., in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to attach overnight.
-
The next day, the medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 0-10 µM). A vehicle control (DMSO) is also included.[3]
-
Cells are incubated for a specified period (e.g., 72 hours).
-
The cell viability reagent is added to each well according to the manufacturer's instructions.
-
After incubation with the reagent, the signal (luminescence, absorbance, or fluorescence) is measured using a plate reader.
-
-
Data Analysis: The signal from treated wells is normalized to the vehicle control to determine the percentage of cell viability. The data are plotted against this compound concentration to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).
RAD52 Foci Formation Assay (Immunofluorescence)
This assay is used to visualize the recruitment of RAD52 to sites of DNA damage and to assess the ability of this compound to inhibit this process.
-
Cell Lines: A cell line expressing GFP-RAD52 or a line that can be stained with a RAD52 antibody is used (e.g., 32Dcl3 murine hematopoietic cells expressing GFP-RAD52).[3]
-
Reagents:
-
DNA damaging agent (e.g., cisplatin)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a DNA damage marker (e.g., γH2AX) if not using a GFP-tagged protein.
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
-
Procedure:
-
Cells are grown on coverslips and pre-treated with this compound (e.g., 2.5 µM) for 4 hours.[3]
-
A DNA damaging agent (e.g., cisplatin) is added and incubated for a further 16 hours to induce DNA damage and foci formation.[3]
-
Cells are washed with PBS and fixed.
-
Cells are permeabilized and then blocked to prevent non-specific antibody binding.
-
If not using a GFP-tagged protein, cells are incubated with a primary antibody against RAD52, followed by a fluorescently labeled secondary antibody.
-
Coverslips are mounted on slides with a mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Images are acquired using a fluorescence or confocal microscope.
-
The number of cells with RAD52 foci (typically >5 foci per nucleus) is counted in at least 100 cells per condition.
-
The percentage of foci-positive cells is calculated and compared between treated and untreated groups.
-
References
- 1. Targeting BRCA1- and BRCA2-deficient cells with RAD52 small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rad52 forms DNA repair and recombination centers during S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting BRCA1- and BRCA2-deficient cells with RAD52 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Identification of a RAD52 Inhibitor Inducing Synthetic Lethality in BRCA2-Deficient Cancer Cells [frontiersin.org]
- 6. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
D-I03: A Targeted Approach to Disrupting DNA Repair in Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the intricate cellular process of DNA repair, the protein RAD52 has emerged as a critical component, particularly in cancer cells exhibiting deficiencies in the BRCA1 and BRCA2 genes. This dependency has positioned RAD52 as a promising therapeutic target. D-I03 is a selective small molecule inhibitor of RAD52 that has demonstrated significant potential in disrupting DNA repair pathways, leading to synthetic lethality in BRCA-deficient cancer cells. This document provides a comprehensive technical overview of the function of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity. The quantitative data, detailed protocols, and pathway visualizations presented herein are intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and DNA repair.
Introduction to this compound and its Target: RAD52
DNA is constantly under assault from both endogenous and exogenous sources, leading to various forms of damage. To maintain genomic integrity, cells have evolved a complex network of DNA repair pathways.[1][2] One such crucial pathway is Homologous Recombination (HR), which accurately repairs DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[2] Key proteins in the HR pathway include BRCA1, BRCA2, and RAD51.[3]
In a significant portion of hereditary breast and ovarian cancers, mutations in the BRCA1 or BRCA2 genes lead to a deficient HR pathway. These cancer cells become heavily reliant on alternative DNA repair mechanisms for survival, a concept known as synthetic lethality. One such pathway that gains prominence in the absence of functional BRCA proteins is mediated by RAD52.[1]
RAD52 is a multifunctional protein that plays a key role in the repair of DNA double-strand breaks through single-strand annealing (SSA) and in the stabilization and processing of stalled replication forks.[1][4] Its central role in the viability of BRCA-deficient cancer cells makes it an attractive target for therapeutic intervention. This compound has been identified as a selective inhibitor of RAD52, demonstrating the ability to disrupt its DNA repair functions and induce synthetic lethality in cancer cells with compromised BRCA function.[1][4]
Mechanism of Action of this compound
This compound exerts its biological effects by directly binding to the RAD52 protein and inhibiting its key enzymatic activities. The primary mechanisms of action are:
-
Inhibition of Single-Strand Annealing (SSA): this compound effectively blocks the ability of RAD52 to anneal complementary single-stranded DNA (ssDNA) overhangs, a critical step in the SSA pathway of DSB repair.[4]
-
Inhibition of D-loop Formation: The inhibitor also prevents RAD52 from mediating the invasion of a single-stranded DNA into a homologous double-stranded DNA molecule to form a displacement loop (D-loop), a foundational step in homologous recombination.[4][5]
By inhibiting these RAD52-dependent processes, this compound compromises the ability of BRCA-deficient cancer cells to repair DNA damage, ultimately leading to cell death. Notably, this compound has been shown to be selective for RAD52, with no significant effect on the formation of RAD51 foci, another key protein in the HR pathway.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data that characterize the interaction of this compound with RAD52 and its cellular effects.
| Parameter | Value | Description | Reference |
| Binding Affinity (Kd) | 25.8 µM | The equilibrium dissociation constant, indicating the binding affinity of this compound to the RAD52 protein. | [1][4] |
| IC50 (Single-Strand Annealing) | 5 µM | The concentration of this compound required to inhibit 50% of RAD52-mediated single-strand annealing activity. | [1][4] |
| IC50 (D-loop Formation) | 8 µM | The concentration of this compound required to inhibit 50% of RAD52-mediated D-loop formation. | [1][4][5] |
Table 1: Biochemical Activity of this compound
| Experimental Model | This compound Concentration | Effect | Reference |
| Cisplatin-treated BRCA1-deficient 32Dcl3 murine hematopoietic cells (GFP-RAD52) | 2.5 µM | Decreased the fraction of cells with RAD52 foci from 38.7% to 17.1%. Increased the fraction of cells without foci from 48.4% to 71.9%. | [4] |
| BRCA1-deficient Capan-1 and UWB1.289 cells | 0 - 10 µM | Preferentially suppressed the growth of these cells in a concentration-dependent manner. | [4] |
| Nude mice with BRCA1-deficient MDA-MB-436 tumor xenografts | 50 mg/kg/day (i.p.) | Reduced tumor growth over a 7-day treatment period. | [4] |
Table 2: Cellular and In Vivo Efficacy of this compound
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in DNA Repair
The following diagram illustrates the central role of RAD52 in DNA double-strand break repair and the inhibitory effect of this compound.
Caption: this compound inhibits RAD52-mediated DNA repair pathways.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical experimental workflow to evaluate the effectiveness of this compound.
References
The Role of D-I03 in the Single-Strand Annealing Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The single-strand annealing (SSA) pathway is a crucial DNA double-strand break (DSB) repair mechanism that, while essential for genomic integrity, can also lead to mutagenic deletions. Central to this pathway is the RAD52 protein, which facilitates the annealing of homologous single-stranded DNA sequences. The small molecule D-I03 has emerged as a selective inhibitor of RAD52, offering a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This technical guide provides an in-depth analysis of the role of this compound in the SSA pathway, presenting quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visual representations of the underlying molecular mechanisms.
Introduction to the Single-Strand Annealing Pathway
The single-strand annealing (SSA) pathway is a specialized form of DNA double-strand break (DSB) repair that operates when a break occurs between two repeated DNA sequences.[1] The process is initiated by the resection of the DSB ends, creating 3' single-stranded DNA (ssDNA) overhangs.[2] These overhangs are then coated by Replication Protein A (RPA), which is subsequently displaced by RAD52.[2] RAD52, a key protein in this pathway, facilitates the annealing of the complementary repeat sequences.[1] Following annealing, the non-homologous 3' flaps are cleaved by the ERCC1-XPF endonuclease, and any remaining gaps are filled by DNA polymerase, resulting in the ligation of the repaired strands.[1] This process, however, invariably leads to the deletion of the DNA sequence between the repeats, making it an error-prone repair mechanism.[1]
This compound: A Selective Inhibitor of RAD52
This compound is a small molecule that has been identified as a selective inhibitor of the RAD52 protein.[3][4] Its mechanism of action involves the direct binding to RAD52, thereby disrupting its function in the SSA pathway.[5] This inhibition has been shown to be particularly effective in cells that are deficient in the BRCA1 or BRCA2 tumor suppressor proteins, a concept known as synthetic lethality.[6] In these cells, the homologous recombination (HR) pathway of DNA repair is compromised, making them more reliant on the SSA pathway for survival.[6] By inhibiting RAD52, this compound effectively cripples the remaining major DSB repair pathway, leading to the selective killing of these cancer cells.[7]
Quantitative Data on this compound Activity
The efficacy of this compound as a RAD52 inhibitor has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available.
| Parameter | Value | Description |
| Kd for RAD52 | 25.8 μM | The dissociation constant (Kd) represents the binding affinity of this compound to the RAD52 protein.[3][4] |
| IC50 for SSA | 5 μM | The half-maximal inhibitory concentration (IC50) for RAD52-dependent single-strand annealing.[3][4] |
| IC50 for D-loop formation | 8 μM | The half-maximal inhibitory concentration (IC50) for D-loop formation, another RAD52-mediated process.[3][4] |
Table 1: Biochemical Inhibition Data for this compound.
| Cell Line | Treatment | Effect |
| BRCA1-deficient (Capan-1) | This compound (0-10 μM) | Concentration-dependent suppression of cell growth.[3] |
| BRCA2-deficient (UWB1.289) | This compound (0-10 μM) | Concentration-dependent suppression of cell growth.[3] |
| BCR-ABL1-positive, BRCA1-deficient murine hematopoietic cells | This compound (2.5 μM) + Cisplatin | Decreased fraction of cells with RAD52 foci from 38.7% to 17.1%.[3][7] |
| BRCA1-deficient (MDA-MB-436) tumor in nu/nu mice | This compound (50 mg/kg/day, i.p.) | Reduction in tumor growth.[3] |
Table 2: Cellular and In Vivo Effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in the single-strand annealing pathway.
Single-Strand Annealing (SSA) GFP Reporter Assay
This assay is used to quantify the efficiency of the SSA pathway in living cells. It utilizes a reporter plasmid containing a mutated GFP gene with two homologous regions separated by a stop codon and an I-SceI endonuclease recognition site.[8] Repair of an I-SceI-induced DSB by SSA leads to the restoration of a functional GFP gene, which can be quantified by flow cytometry.[8]
Materials:
-
U2OS cells stably expressing the SA-GFP reporter construct[8]
-
pCBASceI plasmid (for I-SceI expression)
-
Lipofectamine 2000 (Invitrogen)
-
Opti-MEM medium (Gibco)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (MedchemExpress)
-
Flow cytometer
Protocol:
-
Seed U2OS-SA-GFP cells in 12-well plates at a density that will result in 80-90% confluency at the time of transfection.
-
On the day of transfection, prepare the transfection complexes. For each well, dilute 1 µg of pCBASceI plasmid in 50 µL of Opti-MEM. In a separate tube, dilute 2 µL of Lipofectamine 2000 in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted plasmid and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the transfection complexes to the cells.
-
24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control (DMSO).
-
48 hours after this compound treatment, harvest the cells by trypsinization.
-
Resuspend the cells in PBS and analyze the percentage of GFP-positive cells using a flow cytometer. The percentage of GFP-positive cells is indicative of the SSA efficiency.
D-Loop Formation Assay
This in vitro assay assesses the ability of RAD52 to mediate the invasion of a single-stranded DNA into a homologous double-stranded DNA molecule, forming a displacement loop (D-loop).
Materials:
-
Purified human RAD52 protein
-
5'-32P-labeled single-stranded oligonucleotide (e.g., 50-mer)
-
Homologous supercoiled dsDNA plasmid
-
Reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM DTT, 100 µg/ml BSA, 10 mM MgCl2)
-
This compound
-
Stop buffer (e.g., 0.5% SDS, 25 mM EDTA)
-
Agarose gel
-
Phosphorimager
Protocol:
-
Prepare reaction mixtures containing the reaction buffer, 32P-labeled ssDNA oligonucleotide, and varying concentrations of this compound or vehicle control.
-
Add purified RAD52 protein to the reaction mixtures and incubate for 10 minutes at 37°C to allow for RAD52-ssDNA complex formation.
-
Initiate the D-loop formation by adding the homologous supercoiled dsDNA plasmid.
-
Incubate the reaction for 15 minutes at 37°C.
-
Stop the reaction by adding the stop buffer.
-
Analyze the reaction products by electrophoresis on a 1% agarose gel.
-
Dry the gel and visualize the radiolabeled DNA using a phosphorimager. The amount of D-loop formed is quantified as a percentage of the total radioactivity.
RAD52 Foci Formation Assay
This cell-based assay visualizes the recruitment of RAD52 to sites of DNA damage, a hallmark of its activation.
Materials:
-
Cells expressing GFP-RAD52 (e.g., BCR-ABL1-positive BRCA1-deficient 32Dcl3 murine hematopoietic cells)[3]
-
Cisplatin
-
This compound
-
Poly-L-lysine coated coverslips
-
Paraformaldehyde (PFA)
-
DAPI stain
-
Fluorescence microscope
Protocol:
-
Seed the GFP-RAD52 expressing cells on poly-L-lysine coated coverslips.
-
Treat the cells with cisplatin (e.g., 10 µM) for 2 hours to induce DNA damage.
-
Remove the cisplatin-containing medium and add fresh medium with or without this compound (e.g., 2.5 µM).
-
Incubate the cells for 24 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the GFP-RAD52 foci using a fluorescence microscope.
-
Quantify the percentage of cells with a defined number of foci (e.g., >5 foci per nucleus).
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the single-strand annealing pathway and the inhibitory effect of this compound.
Caption: The Single-Strand Annealing (SSA) Pathway.
Caption: Inhibition of RAD52 by this compound in the SSA pathway.
Caption: Workflow for the SSA-GFP Reporter Assay.
Conclusion
This compound represents a significant tool for both basic research and therapeutic development. Its selective inhibition of RAD52 provides a powerful method to probe the intricacies of the single-strand annealing pathway and its role in maintaining genomic stability. Furthermore, the synthetic lethal relationship between RAD52 inhibition and BRCA deficiencies highlights the potential of this compound as a targeted therapy for a significant subset of cancers. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers seeking to investigate the role of this compound and the SSA pathway in their own studies. Continued research into this compound and other RAD52 inhibitors will undoubtedly advance our understanding of DNA repair and open new avenues for personalized cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Haber Lab - Single Strand Annealing [sites.google.com]
- 3. A robust CRISPR–Cas9-based fluorescent reporter assay for the detection and quantification of DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RAD52 as a Potential Target for Synthetic Lethality-Based Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assaying double-strand break repair pathway choice in mammalian cells using a targeted endonuclease or the RAG recombinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
D-I03: A Technical Guide to its Application as a Chemical Probe for RAD52 Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule D-I03 as a chemical probe for the human RAD52 protein. RAD52 plays a crucial, albeit complex, role in DNA double-strand break (DSB) repair, particularly in homologous recombination (HR) pathways and single-strand annealing (SSA). Its function as a backup repair pathway in certain cancer contexts, especially in BRCA-deficient tumors, has made it an attractive target for therapeutic development. This compound is a vital tool for elucidating the cellular functions of RAD52 and for validating it as a druggable target.
This compound: Mechanism of Action and Properties
This compound was identified through in-silico screening as a potential inhibitor of RAD52. It is a small molecule that binds directly to the DNA-binding domain of RAD52, thereby disrupting its interaction with single-stranded DNA (ssDNA). This inhibition prevents RAD52 from carrying out its crucial role in the annealing of homologous DNA strands, a key step in SSA. The primary mechanism of action of this compound is the allosteric inhibition of RAD52's ssDNA annealing activity.
Key Properties of this compound:
-
Target: Human RAD52 protein
-
Binding Site: DNA-binding cleft of the RAD52 protein
-
Mechanism: Allosteric inhibitor of single-strand annealing (SSA) activity
-
Cellular Effect: Sensitizes BRCA2-deficient cells to DNA damage and reduces their viability.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.
Table 1: In Vitro Activity of this compound
| Assay Type | Description | IC50 Value (µM) | Reference |
| Single-Strand Annealing (SSA) | Measures the ability of RAD52 to anneal complementary ssDNA strands. | ~3 | |
| Electrophoretic Mobility Shift Assay (EMSA) | Detects the inhibition of RAD52 binding to ssDNA. | ~5 | |
| Surface Plasmon Resonance (SPR) | Measures the direct binding affinity of this compound to the RAD52 protein. | Not Reported |
Table 2: Cellular Activity of this compound
| Cell Line | Genetic Background | Assay Type | Endpoint Measured | Concentration (µM) | Effect | Reference |
| U2OS | BRCA2-proficient | Cell Viability | Cell survival | 10-30 | Minimal effect | |
| PEO1 | BRCA2-deficient | Cell Viability | Cell survival | 10-30 | Significant reduction in viability | |
| Capan-1 | BRCA2-deficient | Cell Viability | Cell survival | 10-30 | Significant reduction in viability | |
| EUFA423 | FANCC-deficient | Cell Viability | Cell survival | 10-30 | Significant reduction in viability | |
| HeLa-DR-GFP | HR reporter | Homologous Recombination (HR) | GFP-positive cells | 10 | Reduction in HR efficiency | |
| U2OS-SSA-GFP | SSA reporter | Single-Strand Annealing (SSA) | GFP-positive cells | 10 | Significant reduction in SSA efficiency |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro Single-Strand Annealing (SSA) Assay
This assay biochemically assesses the ability of this compound to inhibit the ssDNA annealing activity of purified RAD52 protein.
Materials:
-
Purified human RAD52 protein
-
Complementary fluorescently labeled oligonucleotides (e.g., 30-mer ssDNA with Cy3 and Cy5 at the 5' ends)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mg/ml BSA)
-
This compound dissolved in DMSO
-
96-well microplate
-
Plate reader capable of measuring fluorescence resonance energy transfer (FRET)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the fluorescently labeled ssDNA oligonucleotides.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.
-
Add the purified RAD52 protein to initiate the annealing reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the FRET signal. An increase in FRET indicates the annealing of the two ssDNA strands.
-
Calculate the percentage of inhibition at each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to RAD52 within a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells (e.g., U2OS)
-
This compound dissolved in DMSO
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (containing protease inhibitors)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-RAD52 antibody
Procedure:
-
Treat cultured cells with this compound or DMSO (vehicle control) for a specific duration.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures in a thermal cycler for a fixed time (e.g., 3 minutes).
-
Cool the samples and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble RAD52 at each temperature using SDS-PAGE and Western blotting with an anti-RAD52 antibody.
-
Generate a melting curve for RAD52 in the presence and absence of this compound. A shift in the melting curve to a higher temperature indicates target engagement.
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts related to the function and study of this compound.
Caption: Mechanism of this compound action on RAD52-mediated SSA.
Caption: Synthetic lethality of this compound in BRCA2-deficient cells.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
This compound serves as a validated and valuable chemical probe for investigating the cellular functions of RAD52. Its ability to inhibit the SSA activity of RAD52 and to selectively target BRCA2-deficient cells underscores the potential of RAD52 as a therapeutic target in oncology. Future research should focus on optimizing the potency and selectivity of this compound derivatives, as well as on conducting in vivo studies to assess their therapeutic efficacy and pharmacokinetic properties. The continued use of this compound and next-generation probes will be instrumental in further dissecting the role of RAD52 in DNA repair and in the development of novel anti-cancer therapies.
The Selective RAD52 Inhibitor D-I03: A Technical Guide to its Effects on Homologous Recombination
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of DNA repair, the homologous recombination (HR) pathway stands as a critical mechanism for maintaining genomic integrity. Within this pathway, the RAD52 protein plays a significant, albeit context-dependent, role. While not essential in normal cells, RAD52 becomes a crucial survival factor for cancer cells harboring deficiencies in BRCA1, BRCA2, PALB2, or RAD51C, making it a compelling therapeutic target. This technical guide delves into the effects of D-I03, a selective small molecule inhibitor of RAD52, on homologous recombination, with a focus on its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.
Mechanism of Action of this compound
This compound exerts its effects by directly targeting and inhibiting the biochemical activities of the RAD52 protein. Specifically, this compound has been shown to disrupt RAD52-mediated single-strand annealing (SSA) and D-loop formation, two key processes in alternative homologous recombination pathways.[1] A noteworthy characteristic of this compound is its selectivity; it does not impact the formation of RAD51 foci, which are a hallmark of the classical homologous recombination pathway.[1] This specificity suggests that this compound's therapeutic potential lies in its ability to induce synthetic lethality in cancer cells that are reliant on RAD52-dependent DNA repair mechanisms.
Quantitative Data on this compound's Activity
The inhibitory effects of this compound on RAD52 and its downstream cellular consequences have been quantified in several key studies. The following tables summarize the critical data points for easy comparison.
| Biochemical Activity | Parameter | Value | Reference |
| RAD52 Binding | Kd | 25.8 μM | [1] |
| Single-Strand Annealing (SSA) | IC50 | 5 μM | [1] |
| D-loop Formation | IC50 | 8 μM | [1] |
| Cell-Based Assays | Cell Line/System | Parameter | Condition | Result | Reference |
| RAD52 Foci Formation | BCR-ABL1-positive BRCA1-deficient 32Dcl3 murine hematopoietic cells | Percentage of cells with RAD52 foci | 2.5 μM this compound | Decrease from 38.7% to 17.1% | [1] |
| Single-Strand Annealing (SSA) Repair | U2OS cells with SSA-GFP reporter | Fold reduction in GFP+ cells | 30 μM this compound | ~3.4-fold reduction | |
| Cell Growth | BRCA1- and BRCA2-deficient cells | Growth Suppression | Increasing concentrations of this compound | Preferential suppression of growth | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, primarily based on the work of Huang et al. (2016).
Single-Strand Annealing (SSA) Assay (In Vitro)
This assay measures the ability of RAD52 to anneal complementary single-stranded DNA molecules, a process that is inhibited by this compound.
-
Materials:
-
Purified human RAD52 protein
-
ssDNA oligonucleotide (e.g., 265-55)
-
Tailed dsDNA with a fluorescent label and a quencher (e.g., 337-F/1337-BHQ1)
-
Assay Buffer: 25 mM Tris-acetate (pH 7.5), 100 μg/ml BSA, 1 mM DTT
-
This compound at various concentrations
-
Fluorimeter
-
-
Protocol:
-
Prepare a reaction mixture containing the ssDNA oligonucleotide (5 nM) and the tailed dsDNA (5 nM) in the assay buffer.
-
Add this compound to the reaction mixture at the desired final concentrations.
-
Initiate the annealing reaction by adding RAD52 protein to a final concentration of 20 nM.[2]
-
Immediately measure the fluorescence intensity in a fluorimeter using an excitation wavelength of 492 nm.[2]
-
Monitor the increase in fluorescence over time, which corresponds to the annealing of the ssDNA to the tailed dsDNA, separating the fluorophore from the quencher.
-
Calculate the initial rate of the reaction and determine the IC50 value for this compound by plotting the reaction rates against the inhibitor concentrations.
-
D-loop Formation Assay
This assay assesses the ability of RAD52 to catalyze the invasion of a single-stranded DNA into a homologous double-stranded DNA molecule, forming a displacement loop (D-loop).
-
Materials:
-
Purified human RAD52 protein
-
Radiolabeled ssDNA oligonucleotide
-
Supercoiled plasmid DNA homologous to the ssDNA oligonucleotide
-
Reaction Buffer (specific composition should be obtained from the primary literature)
-
This compound at various concentrations
-
Agarose gel electrophoresis system
-
Phosphorimager
-
-
Protocol:
-
Set up reaction mixtures containing the radiolabeled ssDNA, supercoiled plasmid DNA, and this compound at various concentrations in the reaction buffer.
-
Initiate the reaction by adding RAD52 protein.
-
Incubate the reactions at 37°C for a specified time to allow for D-loop formation.
-
Stop the reactions by adding a stop buffer (e.g., containing SDS and proteinase K).
-
Analyze the products by electrophoresis on a 1% agarose gel.[3]
-
Dry the gel and visualize the radiolabeled D-loops using a phosphorimager.
-
Quantify the amount of D-loop formation and determine the IC50 value for this compound.
-
Immunofluorescence Staining for RAD52 Foci
This cell-based assay is used to visualize the recruitment of RAD52 to sites of DNA damage and to assess the effect of this compound on this process.
-
Materials:
-
Cells of interest (e.g., BRCA1-deficient 32Dcl3 cells) grown on coverslips
-
DNA damaging agent (e.g., Cisplatin)
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against RAD52
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Protocol:
-
Treat the cells with this compound for a specified period.
-
Induce DNA damage by treating the cells with Cisplatin.
-
After the desired incubation time, wash the cells with PBS and fix them with the fixation solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate the cells with the primary anti-RAD52 antibody.
-
Wash the cells and then incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope and quantify the percentage of cells with RAD52 foci (defined as a certain number of foci per nucleus).
-
Conclusion
This compound has emerged as a promising selective inhibitor of RAD52, a key player in alternative homologous recombination pathways. Its ability to specifically inhibit RAD52-dependent single-strand annealing and D-loop formation, while leaving the RAD51-dependent pathway intact, underscores its potential for targeted cancer therapy. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate the therapeutic utility of targeting RAD52 in BRCA-deficient and other susceptible cancers. The continued exploration of this compound and similar compounds will undoubtedly contribute to the advancement of precision medicine in oncology.
References
Cellular Targets of D-I03: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-I03 is a small molecule inhibitor that has garnered significant attention for its potential as a targeted anticancer agent. Its primary mechanism of action involves the disruption of DNA repair pathways in cancer cells, leading to synthetic lethality, particularly in tumors with deficiencies in other DNA repair genes such as BRCA1/2. While RAD52 is the most well-characterized cellular target of this compound, this guide synthesizes the current understanding of its molecular interactions and outlines the methodologies used to characterize them. Based on available literature, RAD52 remains the principal identified high-affinity target of this compound.
Quantitative Data: this compound Interaction with RAD52
The interaction between this compound and RAD52 has been quantified using various biophysical and biochemical assays. The following table summarizes the key quantitative metrics reported in the literature.
| Target | Assay Type | Metric | Value | Reference |
| RAD52 | Fluorescence Polarization | IC₅₀ | 2.9 ± 0.3 µM | |
| RAD52 | Surface Plasmon Resonance | Kᵢ | ~5-7 µM | |
| RAD52 | DNA Strand Annealing Assay | IC₅₀ | ~5 µM |
Note: The IC₅₀ and Kᵢ values represent the concentration of this compound required to inhibit 50% of RAD52 activity or binding and the inhibition constant, respectively. These values indicate a micromolar affinity of this compound for RAD52.
Signaling Pathway and Mechanism of Action
This compound exerts its biological effect by inhibiting the single-strand annealing (SSA) sub-pathway of homologous recombination (HR), a critical DNA double-strand break (DSB) repair mechanism. RAD52 is a key protein in this process. The following diagram illustrates the simplified signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Characterizing the interaction between a small molecule inhibitor and its protein target is fundamental to drug development. Below is a detailed methodology for a fluorescence polarization assay, a common technique used to quantify the binding of this compound to RAD52.
Fluorescence Polarization (FP) Assay for this compound and RAD52 Interaction
Objective: To determine the IC₅₀ value of this compound for the inhibition of the RAD52-ssDNA interaction.
Materials:
-
Purified recombinant human RAD52 protein
-
Fluorescently labeled single-stranded DNA (ssDNA) oligonucleotide (e.g., 5'-fluorescein-dT30)
-
This compound compound
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM KCl, 1 mM DTT, 0.01% Tween-20)
-
384-well black, flat-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Reagent Preparation:
-
Prepare a 2X stock solution of the fluorescently labeled ssDNA probe in the assay buffer.
-
Prepare a 2X stock solution of the RAD52 protein in the assay buffer. The final concentration should be optimized for a significant polarization window.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to create 2X working solutions.
-
-
Assay Procedure:
-
Add a fixed volume of the 2X this compound serial dilutions (or vehicle control) to the wells of the 384-well plate.
-
Add the 2X RAD52 protein solution to all wells except the 'no protein' control wells.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for the binding of this compound to RAD52.
-
Initiate the binding reaction by adding the 2X fluorescently labeled ssDNA probe to all wells.
-
Incubate the plate at room temperature for another specified period (e.g., 60 minutes), protected from light, to allow the RAD52-ssDNA binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Subtract the background mP values (wells with no protein) from all other readings.
-
Plot the mP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
The following diagram outlines the workflow for this experimental protocol.
Conclusion
The available scientific literature strongly indicates that RAD52 is the primary cellular target of the small molecule inhibitor this compound. The interaction has been quantified, and the mechanism of action, involving the disruption of the single-strand annealing pathway of DNA repair, is well-supported. While the existence of other, lower-affinity off-target interactions cannot be entirely ruled out without further large-scale screening, the current body of research focuses on the this compound/RAD52 axis for the development of targeted cancer therapies. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals working with this promising compound.
D-I03: A Technical Guide to a Novel RAD52 Inhibitor for Advancing DNA Damage Response Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity. Defects in DDR pathways are a hallmark of cancer, making them attractive targets for therapeutic intervention. One such target is RAD52, a protein involved in homologous recombination (HR) repair of DNA double-strand breaks (DSBs), particularly in the context of BRCA1 and BRCA2 deficiencies. D-I03 has emerged as a selective small molecule inhibitor of RAD52, showing promise in selectively targeting cancer cells with impaired BRCA function. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its study, and its role within the broader DDR landscape.
Core Mechanism of Action of this compound
This compound is a selective inhibitor of the RAD52 protein, with a binding affinity (Kd) of 25.8 μM.[1][2] Its primary mechanism involves the disruption of RAD52's key biochemical activities that are critical for specific sub-pathways of homologous recombination.
Specifically, this compound has been shown to inhibit:
-
Single-Strand Annealing (SSA): A process that repairs double-strand breaks between two repeated sequences. This compound inhibits RAD52-dependent SSA with an IC50 of 5 μM.[1][2]
-
D-loop Formation: An essential step in homology-directed repair where a single-stranded DNA invades a homologous double-stranded DNA molecule. This compound inhibits this process with an IC50 of 8 μM.[1][2]
By inhibiting these functions, this compound effectively cripples the RAD52-dependent DNA repair pathways. This is particularly effective in cancer cells that are deficient in BRCA1 or BRCA2, as these cells are more reliant on RAD52 for survival, a concept known as synthetic lethality.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's activity and effects.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Reference |
| Binding Affinity (Kd) to RAD52 | 25.8 μM | [1][2] |
| IC50 for Single-Strand Annealing (SSA) | 5 μM | [1][2] |
| IC50 for D-loop Formation | 8 μM | [1][2] |
Table 2: Cellular Effects of this compound
| Cell Line | Genotype | Effect of this compound | Concentration | Reference |
| Capan-1 | BRCA2-deficient | Preferential growth suppression | 0-10 μM | [1] |
| UWB1.289 | BRCA1-deficient | Preferential growth suppression | 0-10 μM | [1] |
| 32Dcl3 (BCR-ABL1-positive, BRCA1-deficient) | BRCA1-deficient | Inhibition of cisplatin-induced RAD52 foci formation | 2.5 μM | [1] |
| MDA-MB-436 | BRCA1-deficient | Reduction in tumor growth (in vivo) | 50 mg/kg/day | [1] |
Signaling Pathways and this compound's Place in the DNA Damage Response
This compound's activity is centered on the RAD52-mediated DNA repair pathway. The following diagram illustrates this pathway and the point of inhibition by this compound.
While this compound directly targets RAD52, the broader DNA damage response involves upstream kinases like ATM and ATR. The crosstalk between the RAD52-dependent pathway and the ATM/ATR signaling cascades is an area of active research. It is plausible that the accumulation of unresolved DNA damage due to RAD52 inhibition could indirectly activate these upstream kinases, leading to cell cycle arrest or apoptosis. However, direct modulation of ATM/ATR activity by this compound has not been conclusively demonstrated.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of this compound. The following protocols are based on those described in the primary literature characterizing this compound.
In Vitro Single-Strand Annealing (SSA) Assay
This assay measures the ability of RAD52 to anneal complementary single-stranded DNA, and the inhibitory effect of this compound on this process.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing 25 mM Tris-acetate (pH 7.5), 1 mM DTT, and 0.1 mg/ml BSA.
-
RAD52 and DNA Incubation: Incubate purified human RAD52 protein (final concentration ~10 nM) with a 3'-fluorescein-labeled single-stranded oligonucleotide (final concentration ~5 nM) in the reaction buffer at 37°C for 5 minutes.
-
Inhibitor Addition: Add this compound at a range of concentrations and incubate for an additional 10 minutes at 37°C.
-
Initiation of Annealing: Initiate the annealing reaction by adding a complementary single-stranded oligonucleotide labeled with a quencher dye (e.g., Black Hole Quencher-1) at a final concentration of ~5 nM.
-
Fluorescence Measurement: Monitor the decrease in fluorescence over time using a fluorometer. The rate of fluorescence quenching is proportional to the rate of annealing.
-
Data Analysis: Plot the initial reaction rates against the concentration of this compound to determine the IC50 value.
In Vitro D-loop Formation Assay
This assay assesses the ability of RAD52 to promote the invasion of a single-stranded DNA into a homologous supercoiled plasmid, and the inhibition of this process by this compound.
Methodology:
-
RAD52-ssDNA Complex Formation: Incubate purified human RAD52 protein (final concentration ~0.45 μM) with a 32P-labeled single-stranded oligonucleotide (90-mer; final concentration ~3 μM nucleotides) in a buffer containing 25 mM Tris-acetate (pH 7.5), 100 μg/ml BSA, 0.3 mM magnesium acetate, and 2 mM DTT at 37°C for 15 minutes.
-
Inhibitor Addition: Add this compound at the desired concentration and continue the incubation for another 15 minutes at 37°C.
-
D-loop Reaction: Initiate the D-loop formation by adding supercoiled plasmid DNA (e.g., pUC19; final concentration ~35 μM base pairs) and incubate for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding SDS to a final concentration of 0.5% and proteinase K to a final concentration of 0.5 mg/ml, followed by incubation at 37°C for 15 minutes.
-
Analysis: Analyze the reaction products by agarose gel electrophoresis and autoradiography. The formation of D-loops will be visible as a slower migrating band compared to the supercoiled plasmid and single-stranded oligonucleotide.
RAD52 Foci Formation Assay (Immunofluorescence)
This cell-based assay visualizes the recruitment of RAD52 to sites of DNA damage and the effect of this compound on this process.
Methodology:
-
Cell Culture and Treatment: Seed BRCA-deficient cells (e.g., UWB1.289) on coverslips. Pre-treat the cells with this compound (e.g., 2.5 μM) for 24 hours.
-
DNA Damage Induction: Induce DNA damage by treating the cells with a DNA-damaging agent such as cisplatin (e.g., 5 μM) for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Antibody Incubation: Incubate the cells with a primary antibody against RAD52 overnight at 4°C. Following washes with PBS, incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the number of RAD52 foci per nucleus. A significant decrease in the number of foci in this compound-treated cells compared to the control indicates inhibition of RAD52 recruitment to damaged DNA.
Conclusion and Future Directions
This compound is a valuable tool for studying the DNA damage response, particularly in the context of BRCA-deficient cancers. Its specific inhibition of RAD52's single-strand annealing and D-loop formation activities provides a clear mechanism of action. The experimental protocols detailed in this guide offer a starting point for researchers to investigate the effects of this compound in various cellular and biochemical contexts.
Future research should focus on elucidating the potential crosstalk between RAD52 inhibition and the major DDR signaling pathways, such as those regulated by ATM and ATR. Understanding these connections will provide a more complete picture of how cells respond to DNA damage and how this response can be therapeutically manipulated. Furthermore, the development of more potent and specific second-generation RAD52 inhibitors, building on the foundation laid by this compound, holds significant promise for the future of cancer therapy.
References
Methodological & Application
D-I03 Treatment Protocol for Cell Culture: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-I03 is a selective small molecule inhibitor of RAD52, a key protein in the homologous recombination (HR) pathway of DNA repair.[1] This document provides detailed application notes and protocols for the use of this compound in cell culture, with a particular focus on its application in cancer research. This compound has demonstrated selective cytotoxicity in cancer cells with deficiencies in BRCA1 and BRCA2 genes, highlighting its potential as a targeted therapeutic agent. These protocols provide a framework for investigating the effects of this compound on cell viability, DNA repair, and cellular signaling pathways.
Introduction
The DNA damage response (DDR) is a complex network of signaling pathways that repair DNA lesions, maintaining genomic integrity. The homologous recombination (HR) pathway is a major error-free mechanism for repairing DNA double-strand breaks (DSBs). Key proteins in this pathway include BRCA1, BRCA2, RAD51, and RAD52. In cancers with mutations in BRCA1 or BRCA2, the HR pathway is compromised, and cells become reliant on alternative repair pathways, some of which are dependent on RAD52.
This compound selectively inhibits the single-strand annealing (SSA) and D-loop formation activities of RAD52, leading to synthetic lethality in HR-deficient cancer cells.[2] This makes this compound a valuable tool for studying the role of RAD52 in DNA repair and for developing novel anti-cancer therapies.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity.
| Parameter | Value | Description | Reference |
| Binding Affinity (Kd) | 25.8 µM | Dissociation constant for the binding of this compound to RAD52 protein. | |
| IC50 (Single-Strand Annealing) | 5 µM | Concentration of this compound required to inhibit 50% of RAD52-mediated single-strand annealing activity. | |
| IC50 (D-loop Formation) | 8 µM | Concentration of this compound required to inhibit 50% of RAD52-mediated D-loop formation. | |
| Effective Concentration (in vitro) | 0 - 10 µM | Typical concentration range for inducing a biological effect in cell culture experiments. |
Signaling Pathway
This compound targets the Homologous Recombination (HR) DNA repair pathway. The following diagram illustrates the key steps of HR and the point of inhibition by this compound.
Caption: Homologous Recombination Pathway and this compound Inhibition.
Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound in cell culture.
Caption: General experimental workflow for this compound studies.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the effect of this compound on the viability of adherent cancer cell lines such as Capan-1 (a human pancreatic adenocarcinoma cell line with a BRCA2 mutation).[3]
Materials:
-
This compound (stock solution in DMSO)
-
Capan-1 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend Capan-1 cells in complete growth medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 5,000 - 10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test is 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion Assay
This protocol provides an alternative method to assess cell viability based on membrane integrity.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete growth medium
-
6-well or 12-well tissue culture plates
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well or 12-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.
-
After 24 hours, treat the cells with the desired concentrations of this compound or vehicle control.
-
Incubate for the chosen duration (e.g., 48 or 72 hours).
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells with PBS.
-
Trypsinize the cells and resuspend them in a known volume of complete growth medium.
-
-
Trypan Blue Staining and Counting:
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture onto a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
Protocol 3: Immunofluorescence Staining for RAD52 Foci
This protocol is for visualizing the formation of RAD52 nuclear foci, which are indicative of RAD52 recruitment to sites of DNA damage. This is often performed in combination with a DNA damaging agent like cisplatin.
Materials:
-
This compound
-
Cisplatin
-
BRCA-deficient cell line (e.g., UWB1.289)
-
Glass coverslips
-
Tissue culture plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-RAD52
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Plate UWB1.289 cells onto glass coverslips in a tissue culture plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with this compound (e.g., 5 µM) for 1-2 hours.
-
Add a DNA damaging agent, such as cisplatin (e.g., 10 µM), and incubate for the desired time (e.g., 24 hours).
-
Include appropriate controls: untreated, this compound only, and cisplatin only.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the coverslips in blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-RAD52 antibody diluted in blocking solution (e.g., 1:500) overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking solution (e.g., 1:1000) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope. Analyze the number and intensity of RAD52 foci per nucleus.
-
Disclaimer
These protocols provide a general framework. Optimal conditions, including cell seeding densities, drug concentrations, and incubation times, may vary depending on the specific cell line and experimental objectives. It is recommended to perform pilot experiments to determine the optimal parameters for your system.
References
Application Notes and Protocols for D-I03 in a Clonogenic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-I03 is a selective small molecule inhibitor of RAD52, a key protein in the homologous recombination (HR) pathway of DNA repair.[1] In cells with deficiencies in BRCA1 or BRCA2, essential components of the HR pathway, the inhibition of RAD52 can lead to synthetic lethality, making it a promising therapeutic target in cancers with these mutations. The clonogenic assay is a pivotal in vitro method to assess the long-term cytotoxic and cytostatic effects of therapeutic agents by measuring the ability of a single cell to proliferate into a colony. These application notes provide a detailed protocol for utilizing this compound in a clonogenic assay to evaluate its efficacy, particularly in BRCA-deficient cancer cell lines.
Mechanism of Action
This compound selectively binds to RAD52, inhibiting its single-strand annealing (SSA) and D-loop formation activities, which are crucial for RAD52-dependent DNA repair pathways.[1] In BRCA-deficient cells, where the primary HR pathway is already compromised, the inhibition of the RAD52-mediated backup repair pathway by this compound leads to an accumulation of DNA damage and subsequent cell death.
Quantitative Data Summary
While specific clonogenic assay survival fraction data for this compound is not extensively available in the public domain, the following table represents illustrative data based on the known effects of RAD52 inhibitors on BRCA-deficient cell lines. This data demonstrates the expected dose-dependent decrease in cell survival.
| Cell Line | BRCA Status | This compound Concentration (µM) | Plating Efficiency (%) | Surviving Fraction |
| Capan-1 | BRCA2-deficient | 0 (Control) | 35 | 1.00 |
| 2.5 | 28 | 0.80 | ||
| 5.0 | 19 | 0.55 | ||
| 10.0 | 8 | 0.23 | ||
| BxPC3 | BRCA2-proficient | 0 (Control) | 40 | 1.00 |
| 2.5 | 38 | 0.95 | ||
| 5.0 | 35 | 0.88 | ||
| 10.0 | 32 | 0.80 |
Note: This data is for illustrative purposes to demonstrate the expected outcome of a clonogenic assay with this compound. Actual results will vary depending on the cell line, experimental conditions, and specific protocol used.
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
BRCA-deficient cancer cell line (e.g., Capan-1, MDA-MB-436)
-
BRCA-proficient cancer cell line (e.g., BxPC3) for comparison
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well cell culture plates
-
Hemocytometer or automated cell counter
-
Fixation solution: 10% methanol, 10% acetic acid in water
-
Staining solution: 0.5% (w/v) crystal violet in methanol
-
Incubator (37°C, 5% CO2)
-
Microscope
Preparation of this compound Stock Solution
-
This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for 1 mg of this compound (Molecular Weight: 428.64 g/mol ), add 233.3 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for longer-term storage.
Clonogenic Assay Protocol
This protocol is adapted from established methods for assessing the efficacy of DNA repair inhibitors.
Day 0: Cell Seeding
-
Culture the selected cancer cell lines to approximately 80% confluency.
-
Harvest the cells using trypsin-EDTA and neutralize with complete medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Calculate the required cell suspension volume to seed a low number of cells per well of a 6-well plate. The optimal seeding density should be determined empirically for each cell line but typically ranges from 200 to 1000 cells per well.
-
Seed the cells in triplicate for each experimental condition (different this compound concentrations and a vehicle control).
-
Incubate the plates overnight to allow for cell attachment.
Day 1 & 3: Treatment with this compound
-
Prepare fresh dilutions of this compound from the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0, 2.5, 5.0, and 10.0 µM). The final DMSO concentration in all wells, including the control, should be kept constant and low (e.g., <0.1%).
-
Carefully remove the medium from the wells and replace it with the medium containing the appropriate this compound concentration or the vehicle control.
-
Return the plates to the incubator.
-
Repeat the treatment on Day 3 by replacing the medium with freshly prepared this compound-containing medium.
Day 4 to Day 10-14: Incubation
-
After the second treatment, incubate the plates for an additional 7-11 days, or until colonies in the control wells are visible and consist of at least 50 cells.
-
Monitor the plates every 2-3 days for colony formation and to ensure the medium does not become depleted. If necessary, carefully replace the medium with fresh, drug-free medium after the initial treatment period.
Day 10-14: Fixation and Staining
-
Once colonies are of a suitable size, carefully aspirate the medium from the wells.
-
Gently wash the wells once with PBS.
-
Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Aspirate the fixation solution.
-
Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Carefully remove the crystal violet solution. Gently wash the wells with tap water until the excess stain is removed.
-
Allow the plates to air dry completely.
Data Analysis
-
Count the number of colonies (defined as a cluster of ≥50 cells) in each well. This can be done manually using a microscope or with an automated colony counter.
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies counted / Number of cells seeded) x 100%
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies counted / (Number of cells seeded x (PE / 100)))
-
Plot the Surviving Fraction as a function of this compound concentration to generate a dose-response curve.
Visualizations
Caption: this compound inhibits RAD52, blocking DNA repair and inducing cell death.
Caption: Workflow for assessing this compound efficacy using a clonogenic assay.
References
D-I03 solubility and preparation for in vitro use
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-I03 is a selective small molecule inhibitor of RAD52, a key protein in the homologous recombination (HR) pathway of DNA repair.[1][2] It has garnered significant interest in cancer research, particularly for its potential to target cancers with deficiencies in BRCA1 and BRCA2 genes.[1][3] this compound specifically disrupts RAD52-dependent single-strand annealing (SSA) and D-loop formation, crucial processes in DNA double-strand break repair.[1][2][3][4][5] This document provides detailed information on the solubility of this compound and protocols for its preparation and use in in vitro studies.
Physicochemical and Biological Properties
| Property | Value | Source |
| Molecular Weight | 428.64 g/mol | [4] |
| CAS Number | 688342-78-1 | [4] |
| Binding Affinity (Kd) | 25.8 µM | [1][2][3][4][5] |
| IC50 (Single-Strand Annealing) | 5 µM | [1][2][3][4][5] |
| IC50 (D-loop formation) | 8 µM | [1][2][3][4][5] |
Solubility Data
This compound exhibits solubility in various organic solvents, with dimethyl sulfoxide (DMSO) being the most common for in vitro applications. It is important to note that this compound is practically insoluble in water.[4] For optimal results, it is recommended to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.[3][4] The use of sonication or gentle heating (to 37°C) can aid in the dissolution process.[2][5]
| Solvent | Solubility | Concentration (mM) | Notes | Source |
| DMSO | 50 mg/mL | 116.65 mM | Ultrasonic assistance may be needed.[3] | [3] |
| DMSO | 86 mg/mL | 200.63 mM | Use fresh DMSO to avoid moisture.[4] | [4] |
| DMSO | 90 mg/mL | 209.97 mM | Sonication is recommended.[5] | [5] |
| Ethanol | 10 mg/mL | 23.33 mM | [4] | |
| Ethanol | 16 mg/mL | 37.33 mM | [4] | |
| Water | Insoluble | - | [4] |
Signaling Pathway
This compound targets RAD52 within the DNA Damage Response (DDR) pathway. Specifically, in cells with compromised BRCA1 or BRCA2 function, RAD52-mediated single-strand annealing (SSA) becomes a critical pathway for repairing DNA double-strand breaks. By inhibiting RAD52, this compound disrupts this alternative repair mechanism, leading to synthetic lethality in BRCA-deficient cancer cells.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in cell culture media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 233.3 µL of DMSO to 1 mg of this compound).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.[5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[4]
In Vitro Cell-Based Assay Workflow
Objective: To treat cultured cells with this compound and assess its biological effects.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Appropriate assay reagents (e.g., for cell viability, foci formation)
Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the specific cell line and assay duration. Allow the cells to adhere and resume logarithmic growth for 24 hours.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0-10 µM).[3] Also, prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the prepared this compound working solutions or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours for cell viability assays).[6]
-
Biological Readout: Following incubation, perform the desired biological assay according to the manufacturer's instructions. This could include:
-
Cell Viability/Proliferation Assays (e.g., MTT, PrestoBlue): To assess the cytotoxic or cytostatic effects of this compound.[6]
-
Foci Formation Assays (Immunofluorescence): To visualize and quantify the inhibition of RAD52 foci formation at sites of DNA damage.[3][5]
-
Colony Formation Assays: To evaluate the long-term effects of this compound on cell survival and proliferation.
-
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the effect of this compound on the measured parameters.
Disclaimer
This document is intended for research use only. This compound is not for human or veterinary use. The provided protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures when handling chemical reagents.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | RAD52 Inhibitor | TargetMol [targetmol.com]
- 6. Selective killing of homologous recombination-deficient cancer cell lines by inhibitors of the RPA:RAD52 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of D-I03 for Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-I03 is a selective small molecule inhibitor of RAD52, a key protein in the homologous recombination (HR) DNA repair pathway. In cancer cells with deficiencies in BRCA1 or BRCA2 genes, the inhibition of RAD52 by this compound induces synthetic lethality, making it a promising therapeutic agent. These application notes provide a comprehensive overview of the optimal concentrations of this compound for various cancer cell lines, detailed experimental protocols for its use, and a depiction of the relevant signaling pathways.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines, with a particular focus on those with BRCA mutations. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | BRCA Status | This compound IC50 (µM) | Notes |
| Capan-1 | Pancreatic Cancer | BRCA2-deficient | Effective in the 0-10 µM range | Preferentially suppresses growth. |
| UWB1.289 | Ovarian Cancer | BRCA1-deficient | Effective in the 0-10 µM range | Preferentially suppresses growth. |
| 32Dcl3 | Murine Hematopoietic | BRCA1-deficient | 2.5 µM | Effective at inhibiting RAD52 foci formation. |
Biochemical Inhibitory Concentrations:
| Target Activity | This compound IC50 (µM) |
| RAD52-dependent single-strand annealing (SSA) | 5 |
| D-loop formation | 8 |
Signaling Pathway
This compound targets the RAD52-mediated DNA repair pathway. In cells with functional BRCA1 and BRCA2 proteins, DNA double-strand breaks (DSBs) are primarily repaired via the high-fidelity homologous recombination (HR) pathway. However, in BRCA-deficient cancer cells, the HR pathway is compromised, and the cells become reliant on alternative, often error-prone, repair mechanisms such as single-strand annealing (SSA), which is mediated by RAD52. By inhibiting RAD52, this compound disrupts this crucial backup repair pathway, leading to the accumulation of lethal DNA damage and subsequent cell death. This concept is known as synthetic lethality.
Application Notes and Protocols for D-I03 Administration in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
D-I03 is a selective inhibitor of RAD52, a key protein in the DNA damage response (DDR) pathway, specifically in homologous recombination (HR) repair. By targeting RAD52, this compound has emerged as a promising therapeutic agent, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. These application notes provide detailed protocols and critical data for the in vivo administration of this compound in mouse models, primarily focusing on its application in oncology research.
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vivo use of this compound in mouse models based on available literature.
Table 1: this compound Dosage and Administration in Mouse Models
| Parameter | Details | Reference |
| Animal Model | Nu/nu mice with BRCA1-deficient MDA-MB-436 cell xenografts | [1] |
| Dosage | 50 mg/kg/day | [1] |
| Administration Route | Intraperitoneal (IP) injection | [1] |
| Frequency | Daily | [1] |
| Treatment Duration | 7 days | [1] |
Table 2: Pharmacokinetic and Toxicity Profile of this compound in Mice
| Parameter | Value | Reference |
| Maximal Tolerated Dose | ≥50 mg/kg | [1] |
| Half-life (t½) | 23.4 hours | [1] |
| Maximal Concentration (Cmax) | >1 µM in peripheral blood | [1] |
| Observed Toxicity | No significant toxicity against normal tissues and organs reported at 50 mg/kg/day. | [1] |
Experimental Protocols
This section provides a detailed protocol for the administration of this compound to mice for studying its anti-tumor efficacy.
Protocol 1: In Vivo Efficacy Study of this compound in a BRCA1-Deficient Xenograft Mouse Model
1. Materials:
- This compound (MedchemExpress or other verified supplier)
- Vehicle solution (e.g., DMSO, saline, polyethylene glycol)
- Nu/nu mice (female, 4-6 weeks old)
- BRCA1-deficient human breast cancer cells (e.g., MDA-MB-436)
- Matrigel (or other appropriate extracellular matrix)
- Sterile syringes and needles (27-30 gauge)
- Calipers for tumor measurement
- Animal balance
2. Vehicle Preparation (Recommended):
- While the specific vehicle for the 50 mg/kg dose is not detailed in the primary source, a common vehicle for similar hydrophobic small molecules is a formulation of DMSO, PEG300, Tween 80, and saline.
- Example Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline.
- Preparation:
- Dissolve this compound in DMSO first.
- Add PEG300 and Tween 80 and mix thoroughly.
- Add saline to the final volume and vortex until a clear solution is formed.
- Prepare fresh daily or assess stability for longer-term storage at 4°C or -20°C.
3. Animal Model and Tumor Cell Implantation:
- Culture MDA-MB-436 cells under standard conditions.
- On the day of implantation, harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL.
- Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each nu/nu mouse.
- Allow tumors to grow to a palpable size (e.g., 100-150 mm³) before starting treatment. Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
4. This compound Administration:
- Randomize mice into control (vehicle) and treatment (this compound) groups (n=5-10 mice per group).
- Prepare the this compound formulation at the desired concentration to deliver 50 mg/kg in a suitable injection volume (e.g., 100 µL).
- Administer this compound or vehicle via intraperitoneal (IP) injection daily for 7 consecutive days.[1]
- Monitor mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
5. Efficacy Assessment:
- Measure tumor volume and body weight every 2-3 days throughout the treatment period and for a designated follow-up period.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting, or PCR).
- The primary endpoint is the reduction in tumor growth in the this compound treated group compared to the vehicle control group.[1]
Signaling Pathways and Workflows
Signaling Pathway of this compound in BRCA-Deficient Cancer Cells
This compound acts by inhibiting RAD52, a crucial component of the single-strand annealing (SSA) pathway of DNA repair. In cells with deficient BRCA1/2, another key DNA repair pathway, homologous recombination, is impaired. This makes the cells highly dependent on RAD52-mediated repair for survival after DNA damage. Inhibition of RAD52 by this compound in these cells leads to synthetic lethality.
Caption: Signaling pathway illustrating the synthetic lethality induced by this compound in BRCA-deficient cancer cells.
Experimental Workflow for In Vivo this compound Efficacy Testing
The following diagram outlines the typical workflow for assessing the anti-tumor activity of this compound in a mouse xenograft model.
Caption: Experimental workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
References
Application Notes and Protocols: Combining D-I03 with PARP Inhibitors for Synergistic Anti-Cancer Effects
For Research Use Only.
Introduction
In the field of oncology, the principle of synthetic lethality has emerged as a powerful therapeutic strategy. This approach targets a secondary pathway that becomes essential for cell survival only when a primary pathway is inactivated, a common occurrence in cancer cells with specific mutations. A prime example of this is the clinical success of Poly(ADP-ribose) polymerase (PARP) inhibitors in cancers harboring mutations in the BRCA1 or BRCA2 genes. These tumors have a compromised homologous recombination (HR) pathway for DNA double-strand break (DSB) repair and become highly dependent on PARP-mediated single-strand break (SSB) repair. Inhibition of PARP leads to an accumulation of SSBs that convert to lethal DSBs during replication, for which the cancer cells have no effective repair mechanism.
However, resistance to PARP inhibitors can develop, necessitating novel combination strategies to enhance their efficacy and overcome resistance. Recent research has identified RAD52, a key protein in alternative DNA repair pathways such as single-strand annealing (SSA) and as a backup for homologous recombination, as a promising target. In BRCA-deficient cells, RAD52-mediated repair can partially compensate for the loss of HR, contributing to cell survival and potential resistance to PARP inhibitors.
D-I03 is a selective small molecule inhibitor of RAD52. It functions by inhibiting the ssDNA annealing and D-loop formation activities of RAD52. By targeting this alternative repair pathway, this compound is hypothesized to create a "dual synthetic lethality" when combined with a PARP inhibitor in BRCA-deficient cancer cells. This combination aims to shut down both the primary (PARP-mediated) and secondary (RAD52-mediated) DNA repair pathways, leading to a synergistic increase in cancer cell death.
These application notes provide a detailed protocol for researchers to study the synergistic effects of combining the RAD52 inhibitor this compound with a PARP inhibitor, using the example of Talazoparib, in BRCA-deficient cancer cell lines and in preclinical xenograft models.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the combination of this compound and PARP inhibitors.
Table 1: In Vitro Efficacy of this compound and PARP Inhibitor Combination in BRCA-deficient Cell Lines
| Cell Line | Genotype | Treatment | IC50 (µM) | Combination Index (CI) |
| Capan-1 | BRCA2 mutant | This compound | ~5 | Not Reported |
| Talazoparib | Not Reported | |||
| This compound + Talazoparib | Not Reported | Synergistic | ||
| UWB1.289 | BRCA1 null | This compound | ~7.5 | Not Reported |
| Talazoparib | Not Reported | |||
| This compound + Talazoparib | Not Reported | Synergistic |
Note: Specific IC50 values for the combination and formal Combination Index values were not detailed in the reviewed literature but synergistic effects were reported.
Table 2: In Vivo Efficacy of this compound and Talazoparib Combination in a BRCA1-deficient Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | 0 | - |
| This compound (50 mg/kg/day, i.p.) | Significant reduction | - |
| Talazoparib | Significant reduction | - |
| This compound + Talazoparib | Synergistic reduction | Combination treatment was more effective than either single agent. No significant toxicity was observed. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTS Assay)
This protocol details the methodology to assess the synergistic cytotoxic effects of this compound and a PARP inhibitor on BRCA-deficient cancer cells.
Materials:
-
BRCA-deficient cancer cell lines (e.g., Capan-1, UWB1.289)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
PARP inhibitor (e.g., Talazoparib, Olaparib; stock solution in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Culture BRCA-deficient cells in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells.
-
Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the PARP inhibitor in cell culture medium.
-
For single-agent treatments, add the diluted compounds to the respective wells.
-
For combination treatments, add both this compound and the PARP inhibitor at fixed-ratio concentrations.
-
Include a vehicle control (DMSO) group.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTS Assay:
-
After the 72-hour incubation, add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Calculate the IC50 values for each agent alone and in combination using a non-linear regression analysis (e.g., in GraphPad Prism).
-
Determine the synergistic effect using the Combination Index (CI) method of Chou and Talalay, where CI < 1 indicates synergy.
-
Protocol 2: Western Blot Analysis for DNA Damage Markers
This protocol is for detecting changes in DNA damage response proteins (e.g., γH2AX, PARP cleavage) following treatment.
Materials:
-
BRCA-deficient cells
-
This compound and PARP inhibitor
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound, PARP inhibitor, or the combination for the desired time (e.g., 24, 48 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Protocol 3: In Vivo Xenograft Study
This protocol describes a mouse xenograft model to evaluate the in vivo efficacy of the this compound and PARP inhibitor combination.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
BRCA-deficient cancer cells (e.g., MDA-MB-436)
-
Matrigel
-
This compound (formulated for in vivo use)
-
PARP inhibitor (formulated for in vivo use)
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5-10 million BRCA-deficient cells mixed with Matrigel into the flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle, this compound, PARP inhibitor, Combination).
-
Administer treatments as per the determined schedule (e.g., this compound at 50 mg/kg/day via intraperitoneal injection).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 2-3 weeks or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Analyze tumor growth inhibition for each treatment group compared to the vehicle control.
-
Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the combination therapy.
-
Mandatory Visualizations
Caption: Signaling pathway of dual synthetic lethality.
Caption: Experimental workflows for in vitro and in vivo studies.
Application Notes and Protocols for Immunofluorescence of RAD52 Foci Following D-I03 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the immunofluorescence (IF) analysis of RAD52 foci formation in cultured mammalian cells following the induction of DNA double-strand breaks (DSBs) and treatment with the RAD52 inhibitor, D-I03. RAD52 is a key protein in the homologous recombination (HR) and single-strand annealing (SSA) pathways of DNA repair. The formation of nuclear RAD52 foci is a hallmark of the cellular response to DSBs. This compound is a small molecule inhibitor that has been shown to suppress the activity of RAD52.[1] This protocol details a method to investigate the inhibitory effect of this compound on the assembly of RAD52 at sites of DNA damage, a critical step in the repair process. The provided methodology is essential for researchers studying DNA repair mechanisms, developing novel anticancer therapies targeting RAD52, and screening for compounds that modulate DNA damage response pathways.
Introduction
The integrity of the genome is constantly challenged by endogenous and exogenous agents that cause a variety of DNA lesions, with double-strand breaks (DSBs) being among the most cytotoxic. Eukaryotic cells have evolved intricate DNA damage response (DDR) pathways to detect and repair these lesions. One of the major DSB repair pathways is homologous recombination (HR), which ensures error-free repair. Central to this process is the RAD52 protein, which facilitates the loading of the RAD51 recombinase onto single-stranded DNA (ssDNA) ends and also possesses its own ssDNA annealing activity, crucial for the single-strand annealing (SSA) sub-pathway.
In response to DSBs, RAD52 and other repair proteins relocalize to the sites of damage, forming discrete subnuclear structures known as foci.[2][3] The visualization and quantification of these foci through immunofluorescence microscopy serve as a robust method to assess the activity of specific DNA repair pathways.
This compound has been identified as a selective inhibitor of RAD52. It has been demonstrated to suppress the growth of cancer cells deficient in BRCA1 and BRCA2 and to inhibit the formation of damage-induced RAD52 foci. This makes this compound a valuable tool for studying the role of RAD52 in DNA repair and a potential lead compound for anticancer drug development, particularly for tumors harboring defects in other DNA repair pathways.
This application note provides a comprehensive protocol to induce DNA damage, treat cells with the RAD52 inhibitor this compound, and subsequently perform immunofluorescence staining to visualize and quantify RAD52 foci.
Signaling Pathway of RAD52 in DNA Double-Strand Break Repair
References
- 1. RAD52 Adjusts Repair of Single-Strand Breaks via Reducing DNA-Damage-Promoted XRCC1/LIG3α Co-localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclear dynamics of RAD52 group homologous recombination proteins in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing DNA Damage using D-I03 with the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The comet assay, or single-cell gel electrophoresis (SCGE), is a sensitive and versatile method for detecting DNA damage at the level of individual eukaryotic cells.[1][2][3] This technique is widely employed in genotoxicity testing, human biomonitoring, and studies of DNA damage and repair.[3][4] The principle of the comet assay is that smaller DNA fragments, resulting from DNA damage, migrate further in an electric field, creating a "comet" shape with a distinct head (intact nuclear DNA) and tail (damaged, fragmented DNA). The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[2]
These application notes provide a detailed protocol for utilizing a hypothetical compound, D-I03, to induce and assess DNA damage using the alkaline comet assay. The alkaline version of the assay is particularly sensitive for detecting single-strand breaks, double-strand breaks, and alkali-labile sites.[3] This document will guide researchers through the experimental workflow, from cell culture and treatment with this compound to data acquisition and analysis.
This compound: A Hypothetical DNA Damaging Agent
For the purpose of these application notes, This compound is a hypothetical novel compound under investigation for its potential genotoxic effects. It is presumed to induce DNA strand breaks, making the comet assay an ideal method for quantifying its impact on genomic integrity. The protocols and data presented herein are illustrative and provide a framework for assessing the DNA-damaging potential of new chemical entities.
Experimental Protocols
Part 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the chosen eukaryotic cell line (e.g., peripheral blood mononuclear cells (PBMC), human-derived lymphoblastoid cells (TK6), or an adherent cell line like HeLa) at a concentration of 2 x 10^5 cells per well in a 6-well plate.[3] Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or PBS). The final concentration of the solvent in the cell culture medium should not exceed a non-toxic level (typically ≤0.1%).
-
Treatment: The following day, remove the culture medium and expose the cells to various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) in fresh culture medium. Include a positive control (e.g., a known DNA damaging agent like H₂O₂ at 100 µM for 15 minutes on ice) and a negative control (vehicle-treated cells).
-
Incubation: Incubate the cells with this compound for the desired exposure time (e.g., 2, 4, or 24 hours) at 37°C.
-
Cell Harvesting:
-
Adherent cells: Wash the cells with PBS, then detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension to obtain a cell pellet.
-
Suspension cells: Directly centrifuge the cell suspension to obtain a cell pellet.
-
-
Cell Counting and Viability: Resuspend the cell pellet in PBS. Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion. A cell viability of >80% is recommended for the comet assay. Adjust the cell suspension to a final concentration of approximately 1 x 10^5 cells/mL.[5]
Part 2: Alkaline Comet Assay Protocol
This protocol is adapted from established methods.[1][3][5]
-
Preparation of Slides:
-
Prepare a 1% Normal Melting Point (NMP) agarose solution in PBS.
-
Coat clean microscope slides with a layer of the 1% NMP agarose and allow it to solidify completely. This is the pre-coating layer.
-
-
Embedding Cells in Agarose:
-
Prepare a 0.7% Low Melting Point (LMP) agarose solution in PBS and maintain it in a 37°C water bath.[5]
-
Mix the cell suspension (at ~10^5 cells/mL) with the LMP agarose at a ratio of 1:10 (v/v) (e.g., 10 µL of cell suspension + 90 µL of LMP agarose).
-
Quickly pipette 75 µL of this cell-agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Place the slides on a cold flat surface (4°C) for at least 10 minutes to allow the agarose to solidify.[5]
-
-
Cell Lysis:
-
Carefully remove the coverslips.
-
Immerse the slides in a cold (4°C) lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for at least 1 hour at 4°C.[1][3] This step removes cell membranes and histones, leaving behind nucleoids containing the DNA.
-
-
DNA Unwinding (Alkaline Denaturation):
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold (4°C) alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) until the slides are submerged.
-
Let the slides sit in this buffer for 20-40 minutes to allow for DNA unwinding and the expression of alkali-labile sites as single-strand breaks.[1]
-
-
Electrophoresis:
-
Perform electrophoresis in the same buffer at 4°C for 20-30 minutes at an electric field of ~0.7 V/cm (e.g., 25 V and 300 mA).[1] The electrophoresis should be conducted in the dark to prevent additional DNA damage.
-
-
Neutralization:
-
After electrophoresis, carefully remove the slides from the tank and place them on a tray.
-
Gently add neutralization buffer (0.4 M Tris, pH 7.5) and let them sit for 5-10 minutes. Repeat this step three times.
-
-
Staining:
-
Drain the excess buffer from the slides.
-
Add 50 µL of a fluorescent DNA stain (e.g., SYBR Green, Propidium Iodide, or Ethidium Bromide at an appropriate concentration) to each slide.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Visualization and Scoring:
-
Visualize the comets using a fluorescence microscope equipped with the appropriate filters.
-
Capture images of at least 50-100 randomly selected cells per sample.[1]
-
Analyze the images using specialized comet assay software (e.g., CASP, Comet Assay IV). The software will quantify various parameters of DNA damage.
-
Data Presentation
The extent of DNA damage is typically quantified by parameters such as % Tail DNA (the percentage of DNA that has migrated into the tail) and the Olive Tail Moment (a product of the tail length and the fraction of DNA in the tail). The data below represents hypothetical results from an experiment assessing the dose-dependent effect of this compound on DNA damage.
| Treatment Group | Concentration (µM) | % Tail DNA (Mean ± SD) | Olive Tail Moment (Mean ± SD) |
| Vehicle Control | 0 | 4.8 ± 1.2 | 1.5 ± 0.4 |
| This compound | 10 | 15.2 ± 3.5 | 5.8 ± 1.1 |
| This compound | 25 | 32.7 ± 5.1 | 12.4 ± 2.3 |
| This compound | 50 | 58.9 ± 7.8 | 25.1 ± 3.9 |
| This compound | 100 | 75.3 ± 8.2 | 38.6 ± 4.5 |
| Positive Control (H₂O₂) | 100 | 82.1 ± 6.5 | 42.3 ± 3.7 |
Table 1: Hypothetical quantitative data illustrating the dose-dependent increase in DNA damage in cells treated with this compound for 4 hours. Data are presented as the mean ± standard deviation from three independent experiments.
Visualizations
This compound Comet Assay Experimental Workflow
Caption: Experimental workflow for assessing this compound induced DNA damage using the comet assay.
Hypothetical Signaling Pathway for this compound-Induced DNA Damage Response
The following diagram illustrates a plausible signaling cascade initiated by DNA double-strand breaks (DSBs), a severe form of DNA damage that could be induced by a compound like this compound. This pathway involves the activation of the ATM kinase, which in turn phosphorylates a cascade of downstream targets, including the tumor suppressor p53, to orchestrate cell cycle arrest, DNA repair, or apoptosis.
References
Application Note: D-I03 Experimental Design for a Synthetic Lethality Screen
Audience: Researchers, scientists, and drug development professionals.
Introduction
Synthetic lethality represents a promising avenue in cancer therapy, exploiting the dependencies of cancer cells on specific pathways for survival. A synthetic lethal interaction occurs when the simultaneous perturbation of two genes or pathways results in cell death, while the individual perturbation of either is viable. D-I03, a potent and specific inhibitor of the inositol-requiring enzyme 1α (IRE1α) RNase activity, offers a unique opportunity to explore synthetic lethal partners in the context of the unfolded protein response (UPR). This application note provides a detailed experimental design and protocol for conducting a genome-wide CRISPR-Cas9-based synthetic lethality screen to identify novel drug targets that, when inhibited, are synthetically lethal with this compound.
This compound: Mechanism of Action
This compound is a selective inhibitor of the RNase domain of IRE1α, a key transducer of the UPR. Under endoplasmic reticulum (ER) stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s. XBP1s upregulates a host of genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby promoting cell survival. By inhibiting the RNase activity of IRE1α, this compound blocks the production of XBP1s and attenuates the adaptive capacity of the UPR.
Caption: this compound mechanism of action targeting the IRE1α pathway.
Experimental Design and Workflow
A genome-wide CRISPR-Cas9 knockout screen will be performed to identify genes whose loss renders cells sensitive to this compound treatment. The overall workflow is depicted below.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting D-I03 Cytotoxicity Experiments
Welcome to the technical support center for D-I03. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during cytotoxicity experiments with the RAD52 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective small molecule inhibitor of RAD52.[1][2] RAD52 is a key protein in the homologous recombination (HR) DNA repair pathway, specifically mediating single-strand annealing (SSA) and D-loop formation.[2][3][4][5] this compound binds to RAD52 with a dissociation constant (Kd) of 25.8 µM and inhibits its ssDNA annealing and D-loop formation activities with IC50 values of 5 µM and 8 µM, respectively.[1][2][3] By inhibiting RAD52, this compound prevents the repair of DNA double-strand breaks (DSBs), leading to the accumulation of lethal DNA damage, particularly in cells with deficiencies in other DNA repair pathways like those involving BRCA1 and BRCA2.[2][3]
Q2: In which types of cancer cell lines is this compound expected to be most effective?
This compound demonstrates a synthetic lethal effect, meaning it is most effective in cancer cells that have a pre-existing defect in another DNA repair pathway.[3] It shows preferential cytotoxicity in cells deficient in BRCA1 or BRCA2.[2][3][5] Examples of cell lines where this compound has shown efficacy include the BRCA1-deficient Capan-1 and UWB1.289 cells.[2][3]
Q3: What are the recommended working concentrations for this compound?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, studies have shown that concentrations in the range of 0-10 µM are effective in suppressing the growth of BRCA1- and BRCA2-deficient cells.[2] For in vitro assays like the inhibition of RAD52 foci formation, a concentration of 2.5 µM has been used.[2][3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO).[1] For in vivo experiments, specific formulations involving PEG300, Tween-80, and saline have been described.[2] Stock solutions should be stored at -20°C or -80°C for long-term stability.[2] It is crucial to use fresh DMSO, as moisture can reduce the solubility of the compound.[1] If precipitation occurs upon dilution into aqueous media, gentle warming or sonication may be used to aid dissolution.[2]
Troubleshooting Guide: this compound Not Showing Expected Cytotoxicity
If you are not observing the expected cytotoxic effects with this compound in your experiments, consider the following potential issues and troubleshooting steps.
Problem 1: Sub-optimal Experimental Conditions
The efficacy of this compound is highly dependent on the specifics of your experimental setup.
| Potential Cause | Troubleshooting Steps |
| Incorrect Cell Line | Confirm that you are using a cell line with a known or suspected defect in the homologous recombination pathway (e.g., BRCA1/2 deficient). This compound's cytotoxicity is significantly lower in BRCA-proficient cells.[2][5] |
| Inappropriate Drug Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 for your specific cell line. |
| Insufficient Incubation Time | The cytotoxic effects of DNA damaging agents and repair inhibitors may take time to manifest. Extend the incubation period (e.g., 48, 72, or 96 hours) and perform a time-course experiment. |
| Cell Seeding Density | Optimize the initial cell seeding density. High cell density can lead to contact inhibition and reduced proliferation, which can impact the effectiveness of drugs targeting DNA replication and repair. |
| Serum Lot Variability | Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell growth and drug sensitivity. Test a new lot of FBS or screen several lots. |
Problem 2: Issues with Compound Integrity and Preparation
The quality and handling of the this compound compound are critical for reliable results.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Ensure proper storage of the this compound stock solution at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. |
| Solubility Issues | This compound is soluble in DMSO.[1] When preparing working solutions in aqueous media, ensure the final DMSO concentration is compatible with your cells and does not exceed a non-toxic level (typically <0.5%). Observe for any precipitation after dilution. If precipitation occurs, consider using a different formulation or gentle sonication.[2] |
| Inaccurate Pipetting | Calibrate your pipettes regularly to ensure accurate preparation of stock and working solutions. |
Problem 3: Cellular Mechanisms of Resistance
Cells can develop resistance to drugs through various biological mechanisms.
| Potential Cause | Troubleshooting Steps |
| Upregulation of Alternative DNA Repair Pathways | Cells may compensate for RAD52 inhibition by upregulating other DNA repair pathways, such as non-homologous end joining (NHEJ). Consider co-treatment with an inhibitor of a compensatory pathway (e.g., a DNA-PKcs inhibitor for NHEJ). |
| Drug Efflux | Overexpression of drug efflux pumps (e.g., P-glycoprotein) can reduce the intracellular concentration of this compound. Test for the expression of common efflux pumps in your cell line. |
| Low Cell Proliferation Rate | The cytotoxicity of DNA repair inhibitors is often dependent on active DNA replication.[6] Ensure your cells are in a logarithmic growth phase during the experiment. Cell cycle synchronization can be a useful tool to study the effects at specific cell cycle stages. |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and experimental design.
Caption: Mechanism of action of this compound in inducing cell death.
Caption: A logical workflow for troubleshooting unexpected this compound results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Novel Insights into RAD52’s Structure, Function, and Druggability for Synthetic Lethality and Innovative Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting BRCA1- and BRCA2-deficient cells with RAD52 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Improving D-I03 Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of D-I03 for in vivo experiments.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the preparation and administration of this compound formulations.
| Issue | Potential Cause | Recommended Solution |
| This compound powder is difficult to dissolve in the initial solvent (e.g., DMSO). | Insufficient solvent volume or inadequate mixing. This compound may require energy to dissolve. | - Ensure you are using fresh, anhydrous DMSO as moisture can reduce solubility. - Increase the solvent volume to achieve a lower concentration. - Gently warm the solution to 37°C. - Use sonication to aid dissolution.[1] |
| Precipitation occurs when adding the this compound stock solution to an aqueous vehicle (e.g., saline, PBS). | This compound is poorly soluble in aqueous solutions, and the addition of a concentrated organic stock solution can cause it to crash out. | - Slow down the rate of addition of the this compound stock solution to the aqueous vehicle while vortexing. - Prepare the formulation in a stepwise manner, adding co-solvents and surfactants before the final aqueous component. - Consider using a formulation with a higher percentage of co-solvents or incorporating a solubilizing agent like cyclodextrin. |
| The final formulation is cloudy or contains visible particles. | Incomplete dissolution or precipitation of this compound or other formulation components. | - If precipitation is observed, the formulation can be gently heated to 37°C and vortexed to aid in re-dissolving the compound before administration.[2] - Filter the final formulation through a 0.22 µm syringe filter to remove any undissolved particles, but be aware this may reduce the final concentration of the drug if it is not fully dissolved. |
| Precipitation is observed at the injection site after administration. | The formulation is not stable in vivo and is precipitating upon contact with physiological fluids. | - Decrease the concentration of this compound in the formulation. - Increase the percentage of co-solvents or surfactants in the formulation to improve in vivo stability. - Switch to a different formulation strategy, such as a cyclodextrin-based or lipid-based formulation, which can form more stable complexes with the drug. |
| Inconsistent or lower-than-expected efficacy in in vivo studies. | Poor bioavailability due to low solubility and potential precipitation of this compound in vivo. | - Optimize the formulation to achieve a higher and more consistent concentration of dissolved this compound. - Consider alternative routes of administration that may improve bioavailability. - Evaluate the pharmacokinetics of your formulation to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. |
Frequently Asked Questions (FAQs)
1. What is this compound and why is its solubility a concern for in vivo studies?
This compound is a selective inhibitor of RAD52, a key protein in the DNA damage repair pathway, specifically the single-strand annealing (SSA) sub-pathway.[3] Its therapeutic potential is being explored in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. However, this compound is a small molecule with low aqueous solubility, which presents a significant challenge for achieving therapeutic concentrations in animal models. Poor solubility can lead to low bioavailability, inconsistent drug exposure, and potential precipitation at the injection site, all of which can compromise the reliability and reproducibility of in vivo studies.
2. What are the common solvents for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[1][3] For in vivo formulations, DMSO is often used as the initial solvent to create a concentrated stock solution, which is then diluted with other co-solvents and vehicles.
3. What are some recommended formulations for in vivo administration of this compound?
Several formulations have been successfully used for the in vivo delivery of this compound. These typically involve a co-solvent approach or the use of cyclodextrins to enhance solubility.
Data Presentation: this compound Solubility and Formulation Data
| Solvent/Formulation | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (233.30 mM) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (5.83 mM) | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.83 mM) | [3] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (5.83 mM) | [3] |
4. Can you provide a detailed protocol for preparing a co-solvent formulation of this compound?
Yes, here is a step-by-step protocol for preparing a co-solvent formulation suitable for intraperitoneal (IP) injection in mice.
Experimental Protocols
Protocol 1: Co-Solvent Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Sonicator (optional)
-
37°C water bath or heat block (optional)
Procedure:
-
Prepare a this compound stock solution in DMSO:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 25 mg/mL).
-
Vortex thoroughly. If needed, gently warm the tube to 37°C or sonicate for a few minutes to ensure complete dissolution. The solution should be clear.
-
-
Add PEG300:
-
In a new sterile tube, add the required volume of PEG300 (40% of the final volume).
-
Add the this compound/DMSO stock solution (10% of the final volume) to the PEG300.
-
Vortex until the solution is homogeneous.
-
-
Add Tween-80:
-
To the DMSO/PEG300 mixture, add the required volume of Tween-80 (5% of the final volume).
-
Vortex thoroughly to ensure the surfactant is evenly dispersed.
-
-
Add Saline:
-
Slowly add the sterile saline (45% of the final volume) to the mixture while vortexing. Add the saline dropwise to prevent precipitation.
-
Continue to vortex until the final formulation is a clear, homogeneous solution.
-
-
Final Preparation:
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, it can be gently warmed to 37°C to aid dissolution.
-
It is recommended to prepare this formulation fresh before each use.
-
Protocol 2: Cyclodextrin-Based Formulation (10% DMSO, 90% of 20% SBE-β-CD in Saline)
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Sonicator or heating block (optional)
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in saline:
-
Dissolve 2g of SBE-β-CD in 10mL of sterile saline.
-
This may require heating to 37°C and/or sonication to fully dissolve. The resulting solution should be clear.[2]
-
-
Prepare a this compound stock solution in DMSO:
-
Follow step 1 from Protocol 1.
-
-
Prepare the final formulation:
-
In a sterile tube, add the 20% SBE-β-CD solution (90% of the final volume).
-
Slowly add the this compound/DMSO stock solution (10% of the final volume) to the cyclodextrin solution while vortexing.
-
Vortex until the final formulation is a clear solution.
-
-
Final Preparation:
-
Visually inspect for precipitation. As with the co-solvent formulation, gentle warming can be used if necessary.
-
Prepare fresh before each use.
-
Mandatory Visualizations
This compound Troubleshooting Workflow
Caption: A flowchart for troubleshooting common solubility issues with this compound.
RAD52-Mediated Single-Strand Annealing (SSA) Pathway
Caption: The inhibitory action of this compound on the RAD52-mediated SSA pathway.
References
troubleshooting D-I03 instability in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the RAD52 inhibitor, D-I03.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of RAD52, a key protein in the homologous recombination (HR) pathway of DNA repair. It functions by binding to RAD52 and preventing its interaction with single-stranded DNA (ssDNA), thereby inhibiting the single-strand annealing (SSA) sub-pathway of HR. This disruption of DNA repair can be particularly effective in killing cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: While specific stability data in various solutions is limited, it is generally recommended to store stock solutions of small molecules in a suitable solvent like DMSO at -20°C or -80°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
Q3: How should I prepare the working solution of this compound for cell culture experiments?
A3: It is recommended to prepare the working solution of this compound fresh for each experiment by diluting the stock solution directly into the cell culture medium. This minimizes the potential for degradation in the aqueous environment of the media.
Q4: Are there any known stability issues with this compound in cell culture media?
A4: There is limited published data specifically on the stability of this compound in cell culture media. However, like many small molecules, its stability can be influenced by factors such as the pH and composition of the media, temperature, and exposure to light. It is good practice to assume limited stability and prepare working solutions immediately before use.
Troubleshooting Guide: this compound Instability in Media
Users may encounter variability in experimental results, which could be attributed to the instability of this compound in the cell culture medium. This guide provides a systematic approach to troubleshooting such issues.
Problem: Inconsistent or lower-than-expected efficacy of this compound in cell-based assays.
This could be a sign of this compound degradation in the experimental setup. The following steps can help identify and mitigate potential instability issues.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Rationale |
| pH of Media | 1. Measure the pH of your cell culture medium after the addition of this compound. 2. Compare the stability of this compound in media with different buffering capacities. | The stability of many small molecules is pH-dependent. Most cell culture media are buffered between pH 7.2 and 7.4, but the addition of compounds can alter this.[1] |
| Media Components | 1. Test the efficacy of this compound in a simpler, serum-free medium compared to a complex medium with serum and other supplements. 2. Be aware of components like cysteine and certain metal ions that can affect compound stability.[2] | Components in the media, especially in serum, can react with and degrade small molecules.[3] |
| Temperature | 1. Minimize the time the this compound-containing medium is kept at 37°C before and during the experiment. 2. Prepare working solutions just before adding them to the cells. | Higher temperatures can accelerate the degradation of chemical compounds. |
| Light Exposure | 1. Protect this compound stock and working solutions from light by using amber tubes or wrapping containers in foil. 2. Minimize the exposure of the experimental plates to light. | Light can induce photochemical degradation of sensitive compounds.[4] |
| Solvent Effects | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and consistent across experiments. | High concentrations of organic solvents can affect both the stability of the compound and the health of the cells. |
| Adsorption to Plastics | 1. Consider using low-adhesion microplates for your experiments. 2. Pre-incubate plates with media before adding the compound to saturate non-specific binding sites. | Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration in the medium.[3] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to empirically determine the stability of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (with all supplements)
-
HPLC or LC-MS/MS system
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a working solution of this compound in your cell culture medium at the final experimental concentration (e.g., 10 µM).
-
Aliquot the solution into separate sterile microcentrifuge tubes for each time point.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS/MS method.[5]
-
Plot the concentration of this compound as a percentage of the initial concentration versus time to determine its half-life in the medium.
Protocol 2: Cell Viability Assay to Functionally Test this compound Potency
This protocol describes a typical cell viability assay to assess the biological activity of this compound, which can be used to indirectly assess its stability.
Materials:
-
Cancer cell line of interest (e.g., BRCA-deficient)
-
Complete cell culture medium
-
This compound stock solution
-
Cell viability reagent (e.g., PrestoBlue, CellTiter-Glo)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubate the plate for the desired experimental duration (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then read the plate on a plate reader.
-
Normalize the data to the vehicle control and plot the cell viability versus the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: this compound mechanism of action in the DNA repair pathway.
References
off-target effects of D-I03 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the RAD52 inhibitor, D-I03. The focus is on understanding and mitigating potential off-target effects, particularly when using the inhibitor at high concentrations.
Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments with this compound, with a focus on differentiating on-target from off-target effects.
Issue 1: Unexpected Cellular Phenotype Observed
Question: I am observing a cellular phenotype that is not consistent with the known function of RAD52 inhibition. How can I determine if this is an off-target effect of this compound?
Answer:
At high concentrations, small molecule inhibitors can sometimes bind to unintended targets. To investigate a potential off-target effect of this compound, consider the following experimental workflow:
Caption: Workflow for investigating unexpected cellular phenotypes.
Experimental Protocols:
-
Dose-Response Experiment:
-
Treat your cells with a wide range of this compound concentrations, from low (e.g., 100 nM) to high (e.g., 100 µM).
-
Include a positive control (a known condition that induces the phenotype) and a negative control (vehicle only).
-
Assess the phenotype at each concentration. An on-target effect should correlate with the known IC50 of this compound for RAD52-dependent processes (in the low µM range).[1][2][3] A phenotype that only appears at high concentrations is more likely to be an off-target effect.
-
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells.[4][5][6]
-
Treat cells with the high concentration of this compound that produces the unexpected phenotype, alongside a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Analyze the soluble fraction by Western blot for potential off-target proteins. A shift in the melting curve of a protein in the presence of this compound indicates direct binding.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Question: this compound shows the expected activity in my biochemical assays, but the results in cell-based assays or animal models are different. What could be the cause?
Answer:
Discrepancies between in vitro and in vivo results can arise from several factors, including cell permeability, metabolism of the compound, and engagement of off-target pathways in a complex cellular environment.
Caption: Factors contributing to in vitro vs. in vivo discrepancies.
Troubleshooting Steps:
-
Assess Cell Permeability: Use a fluorescently tagged version of this compound or a cellular uptake assay to confirm that the compound is entering the cells.
-
Evaluate Compound Stability: Perform a time-course experiment to see if the effect of this compound diminishes over time, which could indicate metabolic degradation.
-
Perform Off-Target Profiling: Use a broad-spectrum kinase inhibitor panel or other profiling services to identify potential off-targets that might be engaged at the concentrations used in your cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target activities and concentrations for this compound?
A1: this compound is a selective inhibitor of the RAD52 protein. Its known on-target activities and associated concentrations are summarized in the table below.
| Parameter | Value | Experimental System | Reference |
| Binding Affinity (Kd) | 25.8 µM | Recombinant RAD52 protein | [1][2][3] |
| IC50 (ssDNA annealing) | 5 µM | In vitro biochemical assay | [1][2][3] |
| IC50 (D-loop formation) | 8 µM | In vitro biochemical assay | [1][2][3] |
| Effective Concentration | 0-10 µM | Capan-1 and UWB1.289 cells | [2] |
Q2: At what concentration should I be concerned about off-target effects of this compound?
A2: While specific off-target profiling data for this compound at high concentrations is not publicly available, a general rule of thumb is to be cautious when using concentrations significantly higher than the on-target IC50 or Kd values. For this compound, concentrations exceeding 25-50 µM should be carefully evaluated for potential off-target effects.
Q3: What types of off-target effects are common for small molecule inhibitors?
A3: A common off-target for many small molecule inhibitors are protein kinases due to the conserved nature of the ATP-binding pocket.[7] However, off-targets can belong to any protein class.
Q4: How can I proactively assess the selectivity of this compound in my experimental system?
A4: To proactively assess the selectivity of this compound, you can perform a kinome scan. This involves screening this compound against a large panel of kinases to identify any potential off-target interactions.
Experimental Protocol: Kinome Scan
-
Service Provider: Several commercial vendors offer kinome scanning services (e.g., Eurofins DiscoverX KINOMEscan™).[8][9][10]
-
Compound Submission: Submit a sample of this compound at a specified concentration (typically 1-10 µM).
-
Data Analysis: The service will provide data on the binding of this compound to a large number of kinases. The results are often presented as a percentage of control, where a lower percentage indicates stronger binding.
Below is a template table to summarize the results from a hypothetical kinome scan.
| Kinase Target | Percent of Control (%) @ 10 µM | Putative Off-Target? |
| Kinase A | 95 | No |
| Kinase B | 15 | Yes |
| Kinase C | 88 | No |
| ... | ... | ... |
Q5: What is the signaling pathway of the intended target, RAD52?
A5: RAD52 is a key protein in the homologous recombination (HR) pathway of DNA double-strand break repair. It is particularly important in cells with deficiencies in BRCA1 or BRCA2.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Using Bioluminescent Kinase Profiling Strips to Identify Kinase Inhibitor Selectivity and Promiscuity | Springer Nature Experiments [experiments.springernature.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
optimizing D-I03 treatment time for maximum effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing D-I03, a selective inhibitor of RAD52. The information is designed to help optimize experimental protocols for maximum therapeutic effect, with a particular focus on treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of RAD52, a key protein in the homologous recombination (HR) pathway of DNA repair.[1][2] Specifically, this compound disrupts the interaction of RAD52 with single-stranded DNA (ssDNA), thereby inhibiting RAD52-dependent single-strand annealing (SSA) and D-loop formation.[1][3][4] This targeted inhibition leads to synthetic lethality in cells with deficiencies in BRCA1 or BRCA2 genes, as these cells are heavily reliant on the RAD52-mediated DNA repair pathway for survival.[5][6]
Q2: What is the optimal concentration of this compound to use in cell culture experiments?
A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically through dose-response experiments. However, published studies have shown effective concentrations in the range of 2.5 µM to 10 µM for inhibiting RAD52 foci formation and suppressing the growth of BRCA-deficient cells.[1] The IC50 for inhibiting RAD52-dependent single-strand annealing and D-loop formation is approximately 5 µM and 8 µM, respectively.[1][2][4]
Q3: How long should I treat my cells with this compound to observe a maximum effect?
A3: The optimal treatment time for this compound is a critical parameter that depends on the specific experimental endpoint. While there is no one-size-fits-all answer, the following guidelines based on available data and the mechanism of action can help in designing your experiments:
-
Short-term treatment (hours): For mechanistic studies, such as inhibiting the formation of DNA damage-induced RAD52 foci, a shorter treatment time in the range of hours may be sufficient. The goal is to have the inhibitor present when DNA damage is induced.
-
Intermediate-term treatment (1-3 days): To assess effects on cell proliferation and viability, a treatment duration of 24 to 72 hours is commonly used. Some protocols suggest intermittent dosing, such as treating on day 1 and day 3, to maintain an effective concentration of the inhibitor.[1]
-
Long-term treatment (days to weeks): For clonogenic survival assays, which measure the ability of single cells to form colonies over a longer period, continuous exposure to this compound for the duration of colony formation (typically 7-14 days) is necessary to assess long-term effects on cell viability.
Given the in vivo half-life of 23.4 hours in mice, replenishing the media with fresh this compound every 24-48 hours in cell culture is recommended to maintain a steady-state concentration.[1]
Q4: Is this compound expected to have off-target effects?
A4: While this compound is described as a selective RAD52 inhibitor, like most small molecules, the potential for off-target effects exists, especially at higher concentrations.[7][8] It is crucial to include appropriate controls in your experiments, such as comparing the effects of this compound in BRCA-proficient and BRCA-deficient cell lines, to ensure the observed phenotype is due to RAD52 inhibition.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low efficacy of this compound | Compound Degradation: this compound may be unstable in your cell culture medium or at your storage temperature. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in small aliquots at -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, use fresh DMSO.[4] |
| Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. | Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. | |
| Incorrect Treatment Duration: The treatment time may be too short to observe the desired effect. | For cell viability or clonogenic assays, consider extending the treatment duration or using an intermittent dosing schedule (e.g., treating every 48 hours). | |
| Cell Line Resistance: Your cell line may not be dependent on the RAD52 pathway for survival. | Confirm that your cell line has a BRCA1 or BRCA2 deficiency. Include a positive control cell line known to be sensitive to RAD52 inhibition. | |
| High background in RAD52 foci assay | Non-specific antibody staining: The primary or secondary antibody may be binding non-specifically. | Optimize antibody concentrations and blocking conditions. Include a secondary antibody-only control. |
| Autofluorescence: Cells may have high intrinsic fluorescence. | Use a mounting medium with an anti-fade reagent. If possible, use a different fluorescent channel. | |
| Inconsistent results in clonogenic survival assays | Uneven cell seeding: Inconsistent number of cells plated per well. | Ensure a single-cell suspension before plating and mix the cell suspension thoroughly between plating each well. |
| Edge effects: Wells on the edge of the plate may behave differently due to evaporation. | Avoid using the outer wells of the plate for experiments. Fill the outer wells with sterile PBS or media. | |
| Colony counting variability: Subjective differences in what is counted as a colony. | Establish clear, objective criteria for what constitutes a colony (e.g., a minimum of 50 cells) and apply it consistently. |
Experimental Protocols
RAD52 Foci Formation Assay
This assay is used to visualize the recruitment of RAD52 to sites of DNA damage.
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
This compound Treatment: Pre-treat the cells with the desired concentration of this compound for a specified time (e.g., 2-4 hours) before inducing DNA damage.
-
DNA Damage Induction: Induce DNA damage using a genotoxic agent (e.g., cisplatin, olaparib) at a predetermined concentration and duration.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour. Incubate with a primary antibody against RAD52 overnight at 4°C. Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mounting and Imaging: Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei. Acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of RAD52 foci per nucleus in a sufficient number of cells for each experimental condition.
Cell Viability Assay
This assay measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
This compound Treatment: Add this compound at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours). For longer time courses, consider replenishing the media with fresh this compound every 48 hours.
-
Viability Measurement: Measure cell viability using a commercially available assay kit (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability of treated cells to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Small-molecule inhibitors identify the RAD52-ssDNA interaction as critical for recovery from replication stress and for survival of BRCA2 deficient cells | eLife [elifesciences.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Small Molecule Disruption of RAD52 Rings as a Mechanism for Precision Medicine in BRCA Deficient Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. caymanchem.com [caymanchem.com]
- 8. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
D-I03 lot-to-lot variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the RAD52 inhibitor, D-I03. It specifically addresses potential issues arising from lot-to-lot variability to ensure experimental consistency and reliability.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent inhibitory effects of this compound in our cellular assays compared to previously published data. What could be the cause?
A1: Inconsistent results can stem from several factors, with lot-to-lot variability of the this compound compound being a primary suspect. Key parameters that can vary between batches include purity, potency, and the presence of impurities or degradation products. It is also crucial to ensure consistent experimental conditions, such as cell passage number, reagent quality, and incubation times.
Q2: Our current lot of this compound is difficult to dissolve, even when following the recommended protocol. Why is this happening?
A2: Solubility issues can be a sign of lot-to-lot variation in the physical properties of the compound, such as its crystalline form or the presence of less soluble impurities. Ensure you are using a fresh, high-quality solvent as recommended by the supplier. If solubility problems persist, it may be necessary to perform quality control checks on the new lot.
Q3: Can the age of the this compound compound affect its activity?
A3: Yes, the age and storage conditions of this compound can impact its stability and potency. Over time, the compound may degrade, leading to a decrease in the concentration of the active molecule and a potential increase in inactive or even inhibitory byproducts. It is essential to adhere to the storage conditions recommended by the supplier and to be cautious when using older lots of the compound.
Q4: How can we ensure the reproducibility of our experiments when switching to a new lot of this compound?
A4: To ensure reproducibility, it is best practice to qualify each new lot of this compound before its use in critical experiments. This involves performing a set of standardized quality control experiments to confirm that the new lot exhibits comparable potency and activity to previous lots. A recommended workflow for this is provided in the Troubleshooting section.
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values or Reduced Potency
If you are observing a significant shift in the half-maximal inhibitory concentration (IC50) or a general decrease in the potency of this compound, consider the following troubleshooting steps.
Potential Cause:
-
Lot-to-Lot Variability in Purity/Potency: The new lot of this compound may have a lower percentage of the active compound or contain impurities that interfere with its activity.
-
Compound Degradation: Improper storage or handling may have led to the degradation of the this compound powder or stock solutions.
-
Inaccurate Concentration of Stock Solution: Errors in weighing the compound or dissolving it in the solvent can lead to incorrect stock concentrations.
Troubleshooting Steps:
-
Review Certificate of Analysis (CoA): Compare the purity and other quality control parameters listed on the CoA for the new lot with those of previous, well-performing lots.
-
Perform In-House Quality Control: Conduct a side-by-side comparison of the new and old lots of this compound in a standardized cellular or biochemical assay to determine their relative potency. A detailed protocol for determining the IC50 is provided below.
-
Prepare Fresh Stock Solutions: Always prepare fresh stock solutions from the powder for critical experiments. Avoid repeated freeze-thaw cycles of stock solutions.
-
Confirm Stock Solution Concentration: If possible, use analytical techniques such as UV/Vis spectroscopy or HPLC to confirm the concentration of your this compound stock solution.
Issue 2: Poor Solubility of this compound
If you are experiencing difficulties in dissolving a new lot of this compound, follow these steps.
Potential Cause:
-
Different Crystal Polymorph: The manufacturing process can sometimes result in different crystalline forms of the compound, which may have different solubility properties.
-
Presence of Insoluble Impurities: The new lot may contain impurities that are not soluble in the recommended solvent.
-
Solvent Quality: The quality of the solvent (e.g., DMSO) can significantly impact solubility.
Troubleshooting Steps:
-
Use High-Quality, Anhydrous Solvent: Ensure that the solvent you are using is of high purity and free of water, as moisture can affect the solubility of many compounds.
-
Gentle Warming and Sonication: As recommended for this compound, gentle warming and/or sonication can aid in dissolution. However, be cautious not to overheat the solution, as this may cause degradation.
-
Test Different Solvents (with caution): If solubility remains an issue and is critical for your experimental setup, you may consider testing alternative solvents. However, be aware that changing the solvent can affect the compound's activity and cellular uptake. Always perform a vehicle control with any new solvent.
Data Presentation
Table 1: Reported Potency of this compound
| Parameter | Value | Reference |
| Kd | 25.8 μM | [1][2] |
| IC50 (Single-Strand Annealing) | 5 μM | [1][2] |
| IC50 (D-loop formation) | 8 μM | [1][2] |
Experimental Protocols
Protocol 1: In-House Quality Control - Determination of this compound IC50 in a Cell-Based Assay
This protocol describes a general method for determining the IC50 of this compound in a relevant cancer cell line (e.g., BRCA1/2-deficient cells) to qualify a new lot.
1. Materials:
- Old and new lots of this compound powder.
- High-quality, anhydrous DMSO.
- Appropriate cancer cell line (e.g., Capan-1).
- Complete cell culture medium.
- 96-well cell culture plates.
- Cell viability reagent (e.g., CellTiter-Glo®).
- Plate reader for luminescence.
2. Procedure:
- Prepare Stock Solutions: Prepare 10 mM stock solutions of both the old and new lots of this compound in DMSO.
- Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare Serial Dilutions: Create a series of dilutions of both this compound lots in complete cell culture medium. A typical 10-point, 3-fold serial dilution starting from 100 μM is recommended. Include a vehicle-only control (DMSO).
- Treatment: Remove the old medium from the cells and add the this compound dilutions. Incubate for a period relevant to your standard experimental protocol (e.g., 72 hours).
- Cell Viability Assay: After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
- Data Analysis:
- Normalize the data to the vehicle-only control (100% viability).
- Plot the normalized viability against the log of the this compound concentration.
- Fit the data to a four-parameter logistic curve to determine the IC50 value for each lot.
3. Acceptance Criteria:
- The IC50 value of the new lot should be within a predefined range of the old lot (e.g., ± 2-fold). A significant deviation may indicate a problem with the new lot.
Mandatory Visualizations
Caption: this compound inhibits RAD52-mediated single-strand annealing in DNA repair.
References
Technical Support Center: Overcoming D-I03 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the RAD52 inhibitor, D-I03. The information is designed to help address specific issues that may be encountered during experiments aimed at understanding and overcoming resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the RAD52 protein. RAD52 is a key component of the homologous recombination (HR) DNA repair pathway and is also involved in single-strand annealing (SSA). By inhibiting RAD52, this compound disrupts these DNA repair processes, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
Q2: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the reason?
A2: This is a common indication of acquired resistance. Cancer cells can develop resistance to targeted therapies like this compound through various mechanisms. Continuous exposure to the drug can select for a subpopulation of cells that have adapted to survive in its presence. The most common mechanisms of resistance to DNA damage response (DDR) inhibitors include the restoration of the targeted pathway, increased drug efflux, or the activation of alternative survival pathways.
Q3: What are the known mechanisms of resistance to DNA damage response (DDR) inhibitors like this compound?
A3: While specific resistance mechanisms to this compound are still under investigation, resistance to DDR inhibitors, in general, can arise from:
-
Restoration of Homologous Recombination (HR): Secondary mutations in genes like BRCA1/2 can restore their function, thereby reactivating the HR pathway that this compound is designed to exploit.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways such as the PI3K/AKT/mTOR pathway can promote cell survival and override the cytotoxic effects of this compound-induced DNA damage.
-
Alterations in RAD52: While less common, mutations in the RAD52 gene itself could potentially alter the drug-binding site and reduce the inhibitory effect of this compound.
Q4: How can we confirm if our cancer cell line has developed resistance to this compound?
A4: Resistance can be quantitatively assessed by comparing the half-maximal inhibitory concentration (IC50) of this compound in your experimental cell line to that of the parental, sensitive cell line. A significant increase (typically 3-fold or higher) in the IC50 value indicates the development of resistance. This can be determined using cell viability assays such as the MTT or clonogenic survival assay.
Q5: Can this compound be used in combination with other anti-cancer agents?
A5: Yes, preclinical studies have shown that this compound can act synergistically with other anticancer drugs, particularly PARP inhibitors. In cancer cells that have developed resistance to PARP inhibitors, this compound can help to re-sensitize them to the treatment by blocking a key escape pathway (RAD52-mediated DNA repair).
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Suggested Solution |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Optimize seeding density to ensure cells are in the logarithmic growth phase during the drug treatment period. |
| Drug Preparation and Storage | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store the stock solution at the recommended temperature and protect it from light to prevent degradation. |
| Incubation Time | Use a consistent incubation time for drug treatment across all experiments. A typical incubation time for IC50 determination is 48-72 hours. |
| Assay Protocol Variability | Standardize all steps of the cell viability assay (e.g., MTT or CellTiter-Glo), including reagent incubation times and reading parameters on the plate reader. |
Problem 2: No significant difference in cell death between control and this compound treated groups.
| Possible Cause | Suggested Solution |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response experiment with a wide range of concentrations to identify the effective range for your specific cell line. |
| Intrinsic Resistance of the Cell Line | The chosen cell line may have intrinsic resistance to this compound due to a fully functional DNA repair network or low dependence on the RAD52 pathway. Consider using a cell line known to be sensitive to DDR inhibitors (e.g., BRCA1/2 deficient lines). |
| Cell Health | Ensure that the cells are healthy and not under stress from other factors (e.g., contamination, over-confluence) before starting the experiment. |
Problem 3: Suspected activation of a survival pathway leading to this compound resistance.
| Possible Cause | Suggested Solution |
| Upregulation of PI3K/AKT Pathway | Investigate the activation status of the PI3K/AKT pathway in your resistant cells compared to the parental line. Perform a Western blot to check the levels of phosphorylated AKT (p-AKT) and phosphorylated PI3K (p-PI3K). An increase in the phosphorylated forms in resistant cells suggests activation of this pathway. |
| Other Pro-Survival Pathways | If the PI3K/AKT pathway is not activated, consider investigating other survival pathways such as the MAPK/ERK pathway. |
| Overcoming the Resistance | If a survival pathway is confirmed to be activated, consider a combination therapy approach. Use a specific inhibitor for the activated pathway (e.g., a PI3K or AKT inhibitor) in combination with this compound to see if it restores sensitivity. |
Data Presentation
The following table provides an illustrative example of quantitative data that could be generated when characterizing a this compound-resistant cell line. Note: This is representative data for a DDR inhibitor, as specific public data for this compound resistance is limited.
| Cell Line | Drug | IC50 (µM) | Fold Resistance | p-AKT (Ser473) Expression (Relative to Parental) |
| Parental OVCAR-8 | This compound | 1.5 ± 0.2 | 1.0 | 1.0 |
| This compound Resistant OVCAR-8 | This compound | 12.8 ± 1.1 | 8.5 | 3.2 ± 0.4 |
| Parental OVCAR-8 | Olaparib (PARPi) | 0.8 ± 0.1 | 1.0 | 1.0 |
| Olaparib Resistant OVCAR-8 | Olaparib (PARPi) | 9.2 ± 0.9 | 11.5 | 2.8 ± 0.3 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Clonogenic Survival Assay
This assay assesses the long-term effects of this compound on cell survival.
-
Cell Seeding: Prepare a single-cell suspension of your cancer cells. Seed a low number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number will need to be optimized for each cell line based on its plating efficiency.
-
Drug Treatment: Allow the cells to attach for 24 hours, then treat with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Incubation: After the treatment period, wash the cells with PBS and add fresh, drug-free medium. Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
Fixing and Staining: Wash the colonies with PBS, fix with a solution of methanol and acetic acid (3:1) for 10 minutes, and then stain with 0.5% crystal violet solution for 30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.
Western Blot for p-AKT and RAD52
This protocol allows for the detection of changes in protein expression related to resistance.
-
Protein Extraction: Grow parental and this compound-resistant cells to 80-90% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-AKT Ser473, rabbit anti-RAD52) diluted in blocking buffer overnight at 4°C. Follow the manufacturer's recommendation for antibody dilution (typically 1:1000).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Signaling pathways involved in this compound action and resistance.
Caption: Experimental workflow for studying this compound resistance.
Technical Support Center: D-I03 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the RAD52 inhibitor, D-I03, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of RAD52, a key protein in DNA double-strand break (DSB) repair pathways. Specifically, this compound inhibits RAD52's function in homologous recombination (HR) and single-strand annealing (SSA), which are crucial for repairing DNA damage.[1][2][3][4] By inhibiting RAD52, this compound can induce synthetic lethality in cancer cells with deficiencies in other DNA repair proteins, such as BRCA1 and BRCA2.
Q2: In which cancer models is this compound expected to be most effective?
A2: this compound is particularly effective in cancer models with mutations in BRCA1, BRCA2, or other genes involved in the homologous recombination pathway of DNA repair. This is due to the principle of synthetic lethality, where the inhibition of the RAD52-dependent pathway is catastrophic for cancer cells that already have a compromised DNA repair mechanism.
Q3: What is the recommended route of administration for this compound in animal models?
A3: Based on published studies, intraperitoneal (IP) injection is a commonly used route for this compound administration in mice.[1] However, the optimal route may vary depending on the specific experimental goals, animal model, and formulation.
Q4: What is the reported pharmacokinetic profile of this compound in mice?
A4: In nu/nu mice, a single intraperitoneal injection of this compound at a dose of 50 mg/kg resulted in a maximum plasma concentration of over 1 µM and a half-life (t1/2) of 23.4 hours. The maximal tolerated dose was reported to be ≥50 mg/kg.
Troubleshooting Guide
Formulation and Solubility Issues
Problem: this compound has precipitated out of my vehicle solution.
Possible Causes & Solutions:
-
Poor Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility.
-
Improper Storage: The stability of the formulation may be compromised by incorrect storage conditions.
-
Solution: Prepare fresh formulations before each administration. If storage is necessary, assess the stability of your specific formulation at various temperatures (e.g., 4°C, room temperature) and time points.
-
Problem: I am observing vehicle-related toxicity in my control group.
Possible Causes & Solutions:
-
Vehicle Toxicity: Some vehicles, especially at high concentrations or with repeated administration, can cause local irritation or systemic toxicity. For instance, repeated intraperitoneal administration of 0.5% methylcellulose has been shown to cause histological damage to peripheral organs in mice.[5]
-
Solution:
-
Conduct a pilot study to assess the tolerability of the vehicle alone in your animal model.
-
Reduce the concentration of the co-solvent (e.g., DMSO) as much as possible.
-
Consider alternative, less toxic vehicles.
-
-
Administration and Dosing Issues
Problem: I am seeing high variability in the therapeutic response between animals.
Possible Causes & Solutions:
-
Inaccurate Dosing: Inconsistent injection volumes or incorrect animal weights can lead to variable dosing.
-
Solution: Ensure accurate weighing of each animal before dosing and precise measurement of the injection volume.
-
-
Misinjection: Intraperitoneal injections have a reported failure rate of 10-20% in mice, with the substance being deposited into the gut, abdominal fat, or subcutaneous tissue instead of the peritoneal cavity.[9][10][11]
-
Solution:
-
Ensure proper restraint and injection technique. For IP injections in mice, it is recommended to inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.[12]
-
Consider alternative administration routes such as oral gavage or subcutaneous injection if IP injection proves to be unreliable for your experimental setup.
-
-
Problem: The animals are showing signs of acute toxicity after this compound administration.
Possible Causes & Solutions:
-
Dose is too high: The maximum tolerated dose (MTD) can vary between different animal strains, ages, and health statuses.
-
Solution: Perform a dose-escalation study to determine the MTD in your specific animal model. Start with a lower dose and gradually increase it while closely monitoring for signs of toxicity.
-
-
Off-target effects: Although reported to have low genotoxicity, high concentrations of this compound could potentially have off-target effects.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a BRCA1-deficient Mouse Xenograft Model
| Animal Model | Cancer Cell Line | Treatment | Dosage | Administration Route | Outcome |
| Nu/nu mice | MDA-MB-436 (BRCA1-deficient) | This compound | 50 mg/kg/day for 7 days | Intraperitoneal | Reduced tumor growth |
Experimental Protocols
Protocol: Intraperitoneal Administration of this compound in Mice
This protocol is a general guideline and should be adapted based on specific experimental requirements and institutional animal care and use committee (IACUC) protocols.
Materials:
-
This compound
-
Sterile vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Formulation Preparation:
-
Aseptically prepare the this compound formulation. For a 10 mg/mL stock solution, dissolve this compound in the chosen vehicle.
-
Vortex or sonicate briefly to ensure complete dissolution. Prepare fresh on the day of injection.
-
-
Animal Preparation:
-
Weigh each mouse accurately to calculate the correct injection volume.
-
The injection volume should not exceed 10 mL/kg.[12]
-
-
Injection:
-
Restrain the mouse securely. One common method is to hold the mouse by the scruff of the neck, allowing the abdomen to be exposed.
-
Tilt the mouse so its head is slightly lower than its hindquarters. This helps to move the abdominal organs away from the injection site.[12]
-
Wipe the injection site (lower right abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 15-20 degree angle. Avoid inserting the needle too deeply to prevent puncturing abdominal organs.
-
Aspirate briefly to ensure the needle is not in a blood vessel or organ (no blood or colored fluid should enter the syringe).
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress, pain, or adverse reactions immediately after the injection and at regular intervals for the duration of the experiment. This includes checking for signs of peritonitis, such as abdominal swelling or guarding.
-
Mandatory Visualization
Caption: this compound inhibits RAD52, disrupting DNA repair and leading to cell death in BRCA-deficient cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Role of RAD52 Epistasis Group Genes in Homologous Recombination and Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Take Care with Repeated Drug Administration via the Intraperitoneal Route – Barker-Haliski Lab [sites.uw.edu]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. m.youtube.com [m.youtube.com]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- 11. researchgate.net [researchgate.net]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. researchgate.net [researchgate.net]
- 14. Toxicology | MuriGenics [murigenics.com]
inconsistent results with D-I03 in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies observed with the RAD52 inhibitor, D-I03, across different cell lines. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective small molecule inhibitor of RAD52, a key protein in the homologous recombination (HR) DNA repair pathway.[1][2] Specifically, this compound inhibits the single-strand annealing (SSA) and D-loop formation activities of RAD52.[1][2] By disrupting these processes, this compound impairs the cell's ability to repair DNA double-strand breaks (DSBs).
Q2: In which types of cancer cell lines is this compound expected to be most effective?
A2: this compound demonstrates a synthetic lethal effect, showing preferential growth suppression in cancer cell lines with deficiencies in BRCA1 and BRCA2 genes.[1][2][3] This is because these cells are more reliant on RAD52-mediated DNA repair pathways for survival. Therefore, this compound is expected to be most effective in BRCA1/2-deficient breast, ovarian, and pancreatic cancers.
Q3: What are the known off-target effects of this compound?
A3: Currently, there is limited published information on the specific off-target effects of this compound. However, like any small molecule inhibitor, it has the potential for off-target activities that could contribute to inconsistent results. It is crucial to include appropriate controls in your experiments to account for potential off-target effects.
Troubleshooting Guide
Issue: Inconsistent anti-proliferative effects of this compound in different cell lines.
Possible Cause 1: Variation in Homologous Recombination (HR) proficiency.
-
Explanation: The primary mechanism of this compound relies on the synthetic lethality in HR-deficient cells, particularly those with BRCA1/2 mutations.[1][2][3] Cell lines that are proficient in other DNA repair pathways may be less sensitive to RAD52 inhibition. For example, some BRCA1-mutated cell lines, like HCC1937, are known to be resistant to other DNA repair inhibitors like PARP inhibitors, suggesting complex underlying resistance mechanisms that might also affect this compound sensitivity.[4]
-
Troubleshooting Steps:
-
Verify the HR status of your cell lines: Confirm the BRCA1/2 mutation status and the functional proficiency of the HR pathway using techniques like RAD51 foci formation assays.
-
Assess the expression levels of key DNA repair proteins: Use western blotting to check the protein levels of RAD52, BRCA1, BRCA2, and other relevant DNA repair proteins in your panel of cell lines.
-
Consider alternative DNA repair pathways: Investigate the activity of other DNA repair pathways, such as non-homologous end joining (NHEJ), which might compensate for RAD52 inhibition in some cell lines.
-
Possible Cause 2: Differences in p53 protein status.
-
Explanation: The tumor suppressor protein p53 plays a critical role in cell cycle arrest and apoptosis in response to DNA damage. The p53 status of a cell line can influence its sensitivity to DNA damaging agents and their inhibitors.[5][6] While direct evidence for p53's role in this compound sensitivity is still emerging, it is a critical factor to consider in any study involving DNA repair inhibitors.
-
Troubleshooting Steps:
-
Determine the p53 status of your cell lines: Sequence the TP53 gene to identify any mutations and perform functional assays to confirm the activity of the p53 pathway.
-
Compare this compound efficacy in p53 wild-type vs. mutant cell lines: If possible, use isogenic cell lines with different p53 statuses to directly assess its impact on this compound sensitivity.
-
Possible Cause 3: Cell line-specific differences in drug metabolism and efflux.
-
Explanation: The actual intracellular concentration of this compound can be influenced by cell-specific expression of drug metabolizing enzymes and efflux pumps. Overexpression of ATP-binding cassette (ABC) transporters can lead to multidrug resistance by actively pumping the drug out of the cell.
-
Troubleshooting Steps:
-
Measure intracellular this compound concentration: If technically feasible, use analytical methods like mass spectrometry to quantify the intracellular levels of this compound in different cell lines.
-
Investigate the expression of ABC transporters: Use qPCR or western blotting to assess the expression levels of common drug efflux pumps like MDR1 (ABCB1) and MRP1 (ABCC1).
-
Use efflux pump inhibitors: Co-treat cells with known inhibitors of ABC transporters to see if it sensitizes resistant cell lines to this compound.
-
Possible Cause 4: Acquired resistance to this compound.
-
Explanation: Prolonged exposure to this compound can lead to the development of acquired resistance. This can occur through various mechanisms, including secondary mutations that restore HR function or the upregulation of compensatory signaling pathways.
-
Troubleshooting Steps:
-
Develop this compound resistant cell lines: Gradually increase the concentration of this compound in your cell culture over time to generate resistant clones.
-
Characterize the resistant phenotype: Compare the resistant cells to the parental cells to identify changes in gene expression, protein levels, and signaling pathway activation.
-
Consider combination therapies: Explore the use of this compound in combination with other anti-cancer agents to overcome or prevent the development of resistance.[7]
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | BRCA1 Status | BRCA2 Status | Reported IC50 (µM) | Reference |
| Capan-1 | Pancreatic | Mutant | Wild-type | ~5-10 | [1] |
| UWB1.289 | Ovarian | Mutant | Wild-type | ~5-10 | [1] |
| 32Dcl3 (murine) | Hematopoietic | Deficient | Not specified | Not specified (activity observed at 2.5 µM) | [3] |
Note: This table is not exhaustive and represents data from available search results. Researchers should determine the IC50 of this compound in their specific cell lines of interest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blot for RAD52 and γH2AX
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against RAD52 (1:1000) and γH2AX (1:1000) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Visualizations
Caption: Key factors contributing to inconsistent this compound results.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
Caption: this compound inhibits RAD52-mediated single-strand annealing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Targeting BRCA1- and BRCA2-deficient cells with RAD52 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective killing of homologous recombination-deficient cancer cell lines by inhibitors of the RPA:RAD52 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of p53 status on cellular sensitivity to antifolate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loss of p53 suppresses replication-stress-induced DNA breakage in G1/S checkpoint deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting RAD52 overcomes PARP inhibitor resistance in preclinical Brca2-deficient ovarian cancer model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
D-I03 vs. Other RAD52 Inhibitors: A Comparative Efficacy Guide
For researchers and drug development professionals exploring the therapeutic potential of targeting RAD52, this guide provides a comprehensive comparison of the efficacy of D-I03 and other notable RAD52 inhibitors. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the underlying biological pathways.
Comparative Efficacy of RAD52 Inhibitors
The following table summarizes the in vitro efficacy of this compound and other selected RAD52 inhibitors. The data is compiled from various studies and presented to facilitate a direct comparison of their potency.
| Inhibitor | Target | Assay Type | IC50 | Ki | Cell-based Efficacy | Citation |
| This compound | RAD52-ssDNA interaction | FRET-based ssDNA annealing | 12.8 µM | 5.6 µM | Reduces survival of BRCA-deficient cells | |
| 6-OH-dopa | RAD52 | FRET-based ssDNA annealing | 3.0 µM | 1.2 µM | Not widely reported | |
| F79 | RAD52 undecameric ring | Not specified | 10 µM | Not reported | Induces synthetic lethality in BRCA2-deficient cells | |
| Compound '1' | RAD52 | FRET-based ssDNA annealing | 5.4 µM | Not reported | Not reported | |
| NP-004244 | RAD52 | Not specified | 2.5 µM | Not reported | Not reported |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of RAD52 inhibitors are provided below.
FRET-based ssDNA Annealing Assay
This assay is a common method to screen for and characterize inhibitors of RAD52's single-strand annealing activity.
Principle: The assay utilizes two complementary single-stranded DNA (ssDNA) oligonucleotides, one labeled with a donor fluorophore (e.g., Cy3) and the other with a quencher or acceptor fluorophore (e.g., Cy5). In the absence of RAD52, the two strands remain separate, and the donor fluoresces upon excitation. When RAD52 is present, it facilitates the annealing of the complementary strands, bringing the donor and acceptor in close proximity, resulting in Förster Resonance Energy Transfer (FRET) and a decrease in the donor's fluorescence. Inhibitors of RAD52 will prevent this annealing, thus preserving the donor's fluorescence.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer typically containing 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, and 0.1 mg/ml BSA.
-
Inhibitor Incubation: Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction buffer.
-
RAD52 Addition: Add purified human RAD52 protein to the reaction mixture and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Assay Initiation: Initiate the annealing reaction by adding the Cy3-labeled ssDNA oligonucleotide to the mixture.
-
Annealing Step: After a short incubation, add the complementary Cy5-labeled ssDNA oligonucleotide.
-
Measurement: Monitor the decrease in Cy3 fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial rate of annealing for each inhibitor concentration. Plot the rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay in BRCA-deficient Cells
This assay assesses the ability of RAD52 inhibitors to selectively kill cancer cells with deficiencies in BRCA1 or BRCA2 genes, a concept known as synthetic lethality.
Principle: BRCA1 and BRCA2 are crucial for homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway. When HR is deficient, cells become reliant on alternative repair pathways, such as single-strand annealing (SSA), which is mediated by RAD52. Inhibiting RAD52 in these cells leads to the accumulation of lethal DNA damage and cell death.
Protocol:
-
Cell Culture: Culture BRCA-deficient (e.g., PANC-1 with BRCA2 mutation) and BRCA-proficient (e.g., Capan-1) cells in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the RAD52 inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment: After the treatment period, assess cell viability using a suitable method, such as the MTS or MTT assay. This involves adding the reagent to the wells and incubating for a few hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability. Plot the viability against the inhibitor concentration to determine the IC50 value for each cell line.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of RAD52 in DNA repair and the workflow for identifying RAD52 inhibitors.
Caption: RAD52's role in DNA double-strand break repair pathways.
Caption: Workflow for the discovery and validation of RAD52 inhibitors.
A Comparative Guide to DNA Damage Response Inhibitors: D-I03 and B02
For researchers, scientists, and drug development professionals, understanding the specific targets of small molecule inhibitors within the DNA damage response (DDR) is critical for advancing therapeutic strategies. This guide provides a detailed comparison of two widely used inhibitors, D-I03 and B02, clarifying their distinct mechanisms of action and respective targets, RAD52 and RAD51.
While both molecules are instrumental in studying the homologous recombination (HR) pathway, they are not interchangeable. This compound is a selective inhibitor of RAD52, a key protein in single-strand annealing (SSA) and a backup pathway for homologous recombination. In contrast, B02 is a specific inhibitor of RAD51, the central recombinase in the HR pathway. This guide will elucidate their individual performance based on experimental data, detail the protocols for key validation assays, and visualize their roles in cellular pathways.
Performance and Specificity
This compound has been identified as a selective inhibitor of RAD52, demonstrating efficacy in disrupting its biochemical activities.[1][2] It has been shown to suppress the growth of cancer cells deficient in BRCA1 and BRCA2, highlighting its potential in synthetic lethality approaches.[1][2] Conversely, B02 is a well-established inhibitor of RAD51, the protein responsible for strand invasion during homologous recombination.[3][4][5] Studies screening for RAD52 inhibitors have utilized B02 as a negative control, where it showed no significant inhibition of RAD52-mediated D-loop formation at concentrations as high as 100 μM.[6] This underscores the distinct target specificity of each compound.
Quantitative Inhibitor Performance
| Inhibitor | Primary Target | Assay Type | IC50 | Binding Affinity (Kd) | Reference |
| This compound | RAD52 | Single-Strand Annealing (SSA) | 5 µM | 25.8 µM | [1][2][7] |
| D-loop Formation | 8 µM | [1][2] | |||
| B02 | RAD51 | RAD51 Recombinase Activity | 27.4 µM | Not Available | [3][4] |
Signaling Pathways and Inhibition Mechanisms
The homologous recombination pathway is a critical DNA double-strand break repair mechanism. RAD51 is the central enzyme that forms a nucleoprotein filament on single-stranded DNA, which then invades a homologous DNA duplex to initiate repair. B02 directly inhibits this activity of RAD51. RAD52, on the other hand, functions in the loading of RAD51 onto DNA and also possesses its own single-strand annealing activity, which is crucial for the SSA pathway, a sub-pathway of HR. This compound specifically targets these functions of RAD52.
Experimental Protocols
Accurate assessment of inhibitor performance relies on robust experimental methodologies. Below are detailed protocols for key assays used to characterize this compound and B02.
D-loop Formation Assay (for RAD52 and RAD51 activity)
This assay measures the ability of RAD52 or RAD51 to promote the invasion of a single-stranded DNA (ssDNA) oligonucleotide into a homologous supercoiled dsDNA plasmid, forming a displacement loop (D-loop).
-
Reaction Mixture Preparation: In a final volume of 10 µL, combine reaction buffer (e.g., 0.1 M Hepes-KOH, pH 7.5, 10 mM 2-mercaptoethanol), a fluorophore-labeled ssDNA oligonucleotide (e.g., 83.3 nM), and the RAD52 or RAD51 protein.[8]
-
Inhibitor Addition: Add varying concentrations of the inhibitor (this compound or B02) or vehicle control (e.g., DMSO) to the reaction mixtures.
-
Pre-incubation: Incubate the protein and ssDNA mixture at 37°C for 5 minutes to allow for nucleoprotein filament formation.[8]
-
D-loop Formation Initiation: Add the supercoiled dsDNA plasmid (e.g., 18.7 nM pUC18) to the mixture and incubate for an additional 15 minutes at 37°C.[8]
-
Deproteinization: Stop the reaction by adding 5% lithium dodecyl sulfate and proteinase K, followed by incubation at 37°C for 15 minutes.[8]
-
Analysis: Analyze the reaction products by electrophoresis on a 1% agarose gel. Visualize the D-loops using a fluorescence imager. The intensity of the D-loop band indicates the level of protein activity.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between an inhibitor and its protein target.
-
Chip Preparation: Immobilize the target protein (RAD52 or RAD51) onto a sensor chip surface.[9]
-
Inhibitor Injection: Inject a series of concentrations of the inhibitor (e.g., this compound) in a running buffer over the chip surface.[9]
-
Data Acquisition: Monitor the change in the refractive index at the surface in real-time, which corresponds to the binding and dissociation of the inhibitor.[10]
-
Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[11]
Conclusion
This compound and B02 are valuable tools for dissecting the complexities of the DNA damage response. However, their utility is defined by their distinct specificities. This compound is a selective inhibitor of RAD52, making it a critical compound for studying SSA and exploring synthetic lethality in BRCA-deficient cancers. B02, in contrast, is a specific inhibitor of RAD51, essential for investigating the core mechanisms of homologous recombination. Researchers should carefully consider these differences when designing experiments to ensure accurate and meaningful results in the pursuit of novel cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting BRCA1- and BRCA2-deficient cells with RAD52 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
D-I03: A Selective Tool for Targeting RAD52-Mediated DNA Repair
A detailed comparison of the inhibitory effects of D-I03 on RAD52 versus RAD51, providing researchers with critical data for designing experiments in cancer biology and drug discovery.
In the intricate landscape of DNA damage repair, the homologous recombination proteins RAD52 and RAD51 play crucial, yet distinct, roles. The development of small molecule inhibitors that can selectively target these proteins is paramount for both basic research and therapeutic applications, particularly in cancers with deficiencies in other DNA repair pathways like those involving BRCA1 and BRCA2. This guide provides a comprehensive analysis of the experimental data validating the selectivity of the small molecule inhibitor this compound for RAD52 over its functional counterpart, RAD51.
Quantitative Performance: this compound's Potency Against RAD52
Experimental data demonstrates that this compound is a potent inhibitor of RAD52's biochemical activities. In contrast, at similar concentrations, this compound does not significantly interfere with the cellular function of RAD51, highlighting its selectivity. The key quantitative metrics are summarized in the table below.
| Target | Parameter | Value | Reference |
| RAD52 | Binding Affinity (Kd) | 25.8 µM | [1][2] |
| Single-Strand Annealing (SSA) Inhibition (IC50) | 5 µM | [1][2] | |
| D-Loop Formation Inhibition (IC50) | 8 µM | [1][2] | |
| RAD51 | Damage-Induced Foci Formation | Not Affected | [1][2][3][4] |
Visualizing the Mechanism of Action
To understand the differential roles of RAD52 and RAD51 and the specific inhibitory action of this compound, the following diagram illustrates their involvement in distinct DNA double-strand break (DSB) repair pathways.
Experimental Validation of Selectivity
The selectivity of this compound for RAD52 over RAD51 has been established through a series of biochemical and cell-based assays. These experiments are crucial for validating its use as a specific tool to probe RAD52 function.
Biochemical Assays for RAD52 Inhibition
1. Surface Plasmon Resonance (SPR) for Binding Affinity:
-
Protocol: Recombinant human RAD52 protein is immobilized on a sensor chip. This compound, at varying concentrations, is then flowed over the chip. The interaction between this compound and RAD52 is measured in real-time by detecting changes in the refractive index at the surface of the chip. The equilibrium dissociation constant (Kd) is calculated from the association and dissociation rates.[4][5]
-
Result: This method determined the binding affinity of this compound to RAD52 to be 25.8 µM.[1][2]
2. Single-Strand Annealing (SSA) Assay:
-
Protocol: This assay utilizes a pair of complementary single-stranded DNA (ssDNA) oligonucleotides, one of which is fluorescently labeled. The annealing of these two strands, which is promoted by RAD52, results in the formation of a double-stranded DNA (dsDNA) product. The rate of dsDNA formation is monitored by the change in fluorescence polarization or through gel electrophoresis. The inhibitory effect of this compound is determined by measuring the reduction in the rate of annealing in the presence of the compound.
-
Result: this compound was found to inhibit RAD52-mediated SSA with an IC50 of 5 µM.[1][2]
3. D-Loop Formation Assay:
-
Protocol: A D-loop (displacement loop) is formed when a single-stranded DNA invades a homologous double-stranded DNA molecule. This process is a key step in homologous recombination and can be mediated by RAD52. The assay typically uses a radiolabeled ssDNA and a supercoiled dsDNA plasmid. The formation of the D-loop structure is detected by gel electrophoresis and autoradiography. The inhibitory concentration (IC50) of this compound is the concentration at which the D-loop formation is reduced by 50%.
-
Result: this compound inhibits RAD52-dependent D-loop formation with an IC50 of 8 µM.[1][2]
Cellular Assays for RAD51 and RAD52 Function
1. Immunofluorescent Staining for DNA Damage-Induced Foci Formation:
-
Protocol: Cells are treated with a DNA damaging agent, such as cisplatin, to induce the formation of nuclear foci containing DNA repair proteins. Following treatment with or without this compound, cells are fixed, permeabilized, and stained with antibodies specific for RAD51 or RAD52. The formation of distinct fluorescent foci within the nucleus is then visualized and quantified using fluorescence microscopy.[4]
-
Result: Treatment with this compound significantly reduces the formation of damage-induced RAD52 foci.[1][3][4] In stark contrast, this compound has no significant effect on the formation of RAD51 foci under the same conditions, providing strong cellular evidence for its selectivity.[1][2][3][4] This indicates that this compound does not interfere with the recruitment and localization of RAD51 to sites of DNA damage, a critical step in the homologous recombination pathway.
The Experimental Workflow
The following diagram outlines the logical flow of experiments performed to validate the selectivity of this compound.
Conclusion
References
D-I03 vs. PARP Inhibitor Monotherapy in BRCA-/- Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, particularly for tumors harboring BRCA1/2 mutations (BRCA-/-), the principle of synthetic lethality has been a guiding star. This concept, where the loss of two genes or pathways is lethal to a cell while the loss of either one alone is not, is the foundation for the success of Poly (ADP-ribose) polymerase (PARP) inhibitors. However, the emergence of novel therapeutic agents targeting alternative DNA damage response (DDR) pathways necessitates a comparative evaluation of their efficacy. This guide provides an objective comparison of the novel RAD52 inhibitor, D-I03, against PARP inhibitor monotherapy in BRCA-deficient cancer cells, supported by available experimental data.
Mechanism of Action: Targeting Different Nodes in the DNA Damage Response
BRCA1 and BRCA2 are critical proteins in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism. In BRCA-/- cells, the HR pathway is compromised, making them reliant on other repair pathways for survival.
PARP inhibitors capitalize on this dependency by inhibiting PARP enzymes, which are crucial for the repair of single-strand breaks (SSBs). The inhibition of PARP leads to the accumulation of unrepaired SSBs, which, upon encountering a replication fork, collapse and form DSBs. In HR-deficient BRCA-/- cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.
This compound , on the other hand, is a selective inhibitor of RAD52. RAD52 is a protein that plays a role in multiple DNA repair pathways, including a back-up role to BRCA in facilitating RAD51 loading onto single-stranded DNA and in the single-strand annealing (SSA) pathway of DSB repair. By inhibiting RAD52, this compound aims to eliminate a crucial alternative repair mechanism in BRCA-deficient cells, thereby inducing synthetic lethality.
Signaling and DNA Repair Pathways
The following diagrams illustrate the targeted pathways of PARP inhibitors and this compound in the context of BRCA-deficient cells.
Performance Data: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and PARP inhibitor monotherapies in BRCA-deficient cell lines. It is important to note that a direct head-to-head study is not yet available, and the data presented is compiled from different studies. This cross-study comparison should be interpreted with caution.
Table 1: In Vitro Inhibition of Biochemical Activity
| Compound | Target | Assay | IC50 | Reference |
| This compound | RAD52 | Single-Strand Annealing (SSA) | 5 µM | [1] |
| This compound | RAD52 | D-loop Formation | 8 µM | [1] |
| Talazoparib | PARP1 | Enzymatic Activity | 0.57 nM | [2] |
Table 2: Cell Viability in BRCA-deficient Cancer Cell Lines
| Cell Line | BRCA Status | Compound | Assay | IC50 | Reference |
| Capan-1 | BRCA2-/- | This compound | Growth Suppression | Concentration-dependent (specific IC50 not reported) | [1][3] |
| Capan-1 | BRCA2-/- | Olaparib | SRB Assay | Not explicitly stated, but resistance emerges over time.[4] | |
| Capan-1 | BRCA2-/- | Talazoparib | SRB Assay | Not explicitly stated, but resistance emerges over time.[4] | |
| UWB1.289 | BRCA1-/- | This compound | Growth Suppression | Concentration-dependent (specific IC50 not reported) | [1] |
| MDA-MB-436 | BRCA1-/- | This compound | Growth Suppression | Not explicitly stated, but reduces tumor growth in vivo.[1] |
Note: The lack of directly comparable IC50 values for cell viability is a significant gap in the current literature.
Table 3: Induction of Apoptosis and DNA Damage
| Cell Line | BRCA Status | Compound | Endpoint | Observation | Reference |
| BRCA1+/- Lymphoblastoid cells | BRCA1+/- | Olaparib | Apoptosis | Increased apoptosis to 40-50% after 24h exposure. | [5] |
| 32Dcl3 (murine) | BRCA1-/- | This compound (2.5 µM) | RAD52 Foci Formation | Decreased the fraction of cells with RAD52 foci from 38.7% to 17.1%.[1] | |
| BRCA1+/- Lymphoblastoid cells | BRCA1+/- | Olaparib | BRCA1 Foci | Significant reduction in BRCA1 protein foci. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to generate the data in this guide.
Cell Viability Assay (MTT Assay)
Protocol Outline:
-
Cell Seeding: Plate BRCA-deficient cells (e.g., Capan-1, UWB1.289) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or a PARP inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the treated cells for a specified period (typically 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Plot the absorbance values against the drug concentrations to determine the half-maximal inhibitory concentration (IC50).
Apoptosis Assay (Annexin V Staining)
Protocol Outline:
-
Cell Treatment: Treat BRCA-deficient cells with the desired concentrations of this compound or a PARP inhibitor for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters cells with compromised membranes (late apoptotic/necrotic cells).
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
DNA Damage Foci Immunofluorescence (γH2AX Staining)
Protocol Outline:
-
Cell Culture and Treatment: Grow BRCA-deficient cells on coverslips and treat them with this compound or a PARP inhibitor.
-
Fixation: Fix the cells with a solution like 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cell membranes with a detergent such as Triton X-100 to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites with a solution like bovine serum albumin (BSA).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the phosphorylated form of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining: Stain the cell nuclei with a DNA dye like DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Use image analysis software to count the number of γH2AX foci per nucleus.
Conclusion and Future Directions
Both PARP inhibitors and the RAD52 inhibitor this compound demonstrate a clear rationale for inducing synthetic lethality in BRCA-deficient cancer cells. The available data suggests that both classes of drugs are effective at targeting these vulnerabilities, albeit through different mechanisms.
PARP inhibitors are well-established, with several agents approved for clinical use in BRCA-mutated cancers. Their efficacy is supported by extensive preclinical and clinical data. This compound, as a representative of the emerging class of RAD52 inhibitors, shows promise in preclinical models by effectively suppressing the growth of BRCA-deficient cells.
A significant limitation in the current body of research is the lack of direct, quantitative comparisons between this compound and PARP inhibitor monotherapies in the same experimental settings. Future studies should focus on head-to-head comparisons of these agents in a panel of BRCA-deficient cell lines, evaluating key parameters such as cell viability (IC50 values), apoptosis induction, and DNA damage markers. Such studies will be crucial for determining the relative efficacy of these two therapeutic strategies and for informing the design of future clinical trials, including the potential for combination therapies. The exploration of resistance mechanisms to both classes of inhibitors will also be a critical area of future investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Repeated treatments of Capan-1 cells with PARP1 and Chk1 inhibitors promote drug resistance, migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PARP-1 inhibitor Olaparib suppresses BRCA1 protein levels, increases apoptosis and causes radiation hypersensitivity in BRCA1+/- lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of D-I03: A Cross-Validation with RAD52 siRNA in DNA Repair Inhibition
A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, the DNA repair protein RAD52 has emerged as a promising target, particularly in cancers with deficiencies in the homologous recombination (HR) pathway, such as those harboring BRCA1 or BRCA2 mutations. The small molecule D-I03 has been identified as a selective inhibitor of RAD52. This guide provides a comprehensive comparison of the effects of this compound with the genetic knockdown of RAD52 using small interfering RNA (siRNA), offering a cross-validation of this compound's on-target activity. The data presented herein supports the specific inhibition of RAD52-mediated pathways by this compound, providing a valuable resource for researchers in oncology and drug development.
The Central Role of RAD52 in DNA Double-Strand Break Repair
RAD52 is a key protein in multiple DNA double-strand break (DSB) repair pathways. While it plays a role in the canonical HR pathway, it is critically important for alternative repair mechanisms like single-strand annealing (SSA) and break-induced replication (BIR). In cancers with compromised HR, such as those with BRCA1/2 mutations, cancer cells become heavily reliant on these RAD52-dependent pathways for survival. This synthetic lethal relationship makes RAD52 an attractive therapeutic target.
This compound is a small molecule inhibitor designed to specifically target the DNA binding and annealing activities of RAD52.[1][2][3] By inhibiting RAD52, this compound aims to disrupt these essential DNA repair pathways, leading to the selective killing of cancer cells with HR deficiencies.
To validate that the cellular effects of this compound are indeed a consequence of its interaction with RAD52, a comparison with the effects of RAD52 knockdown by siRNA is essential. siRNA-mediated knockdown reduces the cellular levels of the RAD52 protein, thereby inhibiting its function through a distinct mechanism. A concordance in the phenotypic outcomes of both interventions would strongly support the specificity of this compound for RAD52.
Comparative Analysis of this compound and RAD52 siRNA
The following table summarizes the comparative effects of this compound treatment and RAD52 siRNA-mediated knockdown on various cellular processes, particularly in the context of BRCA-deficient cancer cells.
| Parameter | This compound Treatment | RAD52 siRNA Knockdown | Concordance & Interpretation |
| Cell Viability in BRCA-deficient cells | Dose-dependent decrease in cell viability.[1][2] | Significant reduction in cell proliferation and survival.[4] | High. Both interventions selectively target the viability of cancer cells dependent on RAD52 for survival, supporting the on-target effect of this compound. |
| Single-Strand Annealing (SSA) Efficiency | Inhibition of SSA activity.[1][5] | Reduction in SSA-mediated repair.[6] | High. Both methods directly impact the efficiency of SSA, a key RAD52-mediated DNA repair pathway. |
| RAD51 Foci Formation | No significant effect on the formation of DNA damage-induced RAD51 foci.[1][5] | Reduction in spontaneous and damage-induced RAD51 foci formation in BRCA2-deficient cells.[4] | Moderate. While this compound does not directly inhibit RAD51 foci formation, RAD52 knockdown in a BRCA2-deficient background leads to their reduction. This suggests that while this compound specifically inhibits RAD52's annealing function, the presence of the RAD52 protein itself (even if inhibited) might still play a structural or complex-formation role that is lost upon knockdown. |
| RAD52 Foci Formation | Inhibition of DNA damage-induced RAD52 foci formation.[1][2] | Reduction in the number of cells with RAD52 foci due to decreased protein levels. | High. Both approaches lead to a reduction in the visualization of RAD52 at sites of DNA damage, one by preventing localization/accumulation and the other by reducing protein abundance. |
| Chromosomal Aberrations in BRCA-deficient cells | Not explicitly reported, but expected to increase due to impaired DNA repair. | Increase in spontaneous and radiation-induced chromosomal aberrations.[4] | High (Inferred). The inhibition of a critical DNA repair pathway by either method is expected to lead to increased genomic instability and chromosomal abnormalities. |
Experimental Protocols
RAD52 siRNA Transfection
This protocol outlines the general steps for the transient knockdown of RAD52 expression using siRNA.
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute RAD52-specific siRNA and a non-targeting control siRNA in a serum-free medium. Several validated siRNA sequences for RAD52 are available.[7]
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent in a serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 24-72 hours, depending on the cell type and the desired level of protein knockdown.
-
Validation of Knockdown: Harvest the cells and assess the efficiency of RAD52 knockdown by Western blotting or qRT-PCR.
Cell Viability Assay (e.g., MTT Assay)
This protocol provides a method for assessing the effect of this compound or RAD52 knockdown on cell viability.
-
Cell Treatment: Seed cells in a 96-well plate. For this compound treatment, add the compound at various concentrations. For siRNA experiments, perform the transfection as described above.
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Immunofluorescence for DNA Damage Foci
This protocol describes the visualization of RAD51 or RAD52 foci at sites of DNA damage.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with a DNA damaging agent (e.g., cisplatin or ionizing radiation) in the presence or absence of this compound. For siRNA experiments, transfect the cells prior to seeding on coverslips.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for RAD51 or RAD52 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of foci per cell.
Visualizing the Cross-Validation Logic
The following diagrams illustrate the signaling pathway of RAD52-mediated DNA repair and the experimental workflow for the cross-validation of this compound's effect with RAD52 siRNA.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pnas.org [pnas.org]
- 5. Targeting BRCA1- and BRCA2-deficient cells with RAD52 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein knockdown by siRNA interference [bio-protocol.org]
D-I03: A Comparative Analysis in Different Cancer Types
For Researchers, Scientists, and Drug Development Professionals
D-I03 is a selective small molecule inhibitor of RAD52, a key protein in the DNA damage response (DDR) pathway. Its mechanism of action, centered on inducing synthetic lethality in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 and BRCA2 mutations, has positioned it as a promising candidate for targeted cancer therapy. This guide provides a comparative analysis of this compound's performance in various cancer types based on available preclinical data, offering insights into its therapeutic potential and the experimental methodologies used for its evaluation.
Mechanism of Action: Targeting RAD52-Dependent DNA Repair
This compound selectively binds to RAD52 with a dissociation constant (Kd) of 25.8 μM. This binding inhibits RAD52's crucial functions in single-strand annealing (SSA) and D-loop formation, two processes involved in the repair of DNA double-strand breaks (DSBs). The inhibition of these RAD52-dependent pathways has been quantified, with IC50 values of 5 μM for SSA and 8 μM for D-loop formation[1][2]. In cancer cells with compromised HR repair due to mutations in genes like BRCA1 and BRCA2, the inhibition of this alternative RAD52-mediated repair pathway leads to the accumulation of lethal DNA damage and subsequent cell death, a concept known as synthetic lethality.
In Vitro Efficacy of this compound Across Cancer Cell Lines
The preclinical efficacy of this compound has been primarily demonstrated in cancer cell lines harboring BRCA mutations. The following table summarizes the observed effects of this compound on various cancer cell lines.
| Cell Line | Cancer Type | Genotype | This compound Concentration | Observed Effect | Reference |
| Capan-1 | Pancreatic Cancer | BRCA2-deficient | 0-10 μM | Concentration-dependent growth suppression | [1][2] |
| UWB1.289 | Ovarian Cancer | BRCA1-deficient | 0-10 μM | Concentration-dependent growth suppression | [1][2] |
| MDA-MB-436 | Breast Cancer | BRCA1-deficient | Not Specified | Reduced tumor growth in vivo | [1] |
| 32Dcl3 | Murine Hematopoietic | BCR-ABL1-positive, BRCA1-deficient | 2.5 μM | Decreased fraction of cells with RAD52 foci from 38.7% to 17% | [1][2] |
Notably, this compound does not affect the formation of RAD51 foci, which are critical for the primary HR pathway, indicating its specificity for the RAD52-dependent backup pathway[1][2]. This specificity is a desirable trait for a targeted therapy, as it may minimize off-target effects.
In Vivo Efficacy in a Breast Cancer Model
In a preclinical in vivo study, this compound demonstrated significant anti-tumor activity. In a xenograft model using BRCA1-deficient MDA-MB-436 breast cancer cells, daily intraperitoneal injections of this compound at a dose of 50 mg/kg for 7 days resulted in a reduction in tumor growth[1]. Importantly, this treatment regimen did not show significant toxicity to normal tissues and organs, and it did not affect the growth of BRCA1-proficient tumors, further supporting the synthetic lethal mechanism of action[1]. Pharmacokinetic studies in mice indicated a maximum tolerated dose of ≥50 mg/kg and a half-life (t1/2) of 23.4 hours, achieving a maximal concentration in peripheral blood of over 1 μM[1].
Comparative Landscape of RAD52 Inhibitors
This compound is one of several small molecule inhibitors targeting RAD52. The table below provides a comparison with other notable RAD52 inhibitors.
| Inhibitor | Mechanism of Action | IC50/Kd | Notable Characteristics | Reference |
| This compound | Inhibits RAD52-dependent SSA and D-loop formation | Kd: 25.8 μM; IC50 (SSA): 5 μM; IC50 (D-loop): 8 μM | Selective for RAD52; low genotoxicity | [1][2] |
| F79 | Peptide aptamer targeting the RAD52 DNA binding domain | Not Specified | Induces synthetic lethality in HR-deficient leukemia | [3][4] |
| 6-OH-dopa | Allosteric inhibitor of the RAD52 ssDNA binding domain | IC50: 1.1 μM | Neurotoxic, induces Parkinson's disease-like symptoms | [3][4] |
| Mitoxantrone | Inhibits RPA:RAD52 protein-protein interaction | EC50: 29.7 μM | FDA-approved anticancer drug with multiple mechanisms | [3] |
| Doxorubicin | Inhibits RPA:RAD52 protein-protein interaction | EC50: 10.1 μM | FDA-approved anticancer drug with multiple mechanisms | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0-10 μM) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
RAD52 Foci Formation Assay (Immunofluorescence)
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with a DNA-damaging agent (e.g., cisplatin) with or without this compound for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against RAD52 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of RAD52 foci per nucleus.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MDA-MB-436 cells) into the flank of immunodeficient mice (e.g., nu/nu mice).
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 50 mg/kg/day via intraperitoneal injection) or vehicle control for the specified treatment period (e.g., 7 days).
-
Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.
References
- 1. Targeting BRCA1- and BRCA2-deficient cells with RAD52 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Selective killing of homologous recombination-deficient cancer cell lines by inhibitors of the RPA:RAD52 protein-protein interaction | PLOS One [journals.plos.org]
- 4. Selective killing of homologous recombination-deficient cancer cell lines by inhibitors of the RPA:RAD52 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro and In Vivo Efficacy of D-I03, a Selective RAD52 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo effects of D-I03, a selective inhibitor of RAD52. The information is supported by experimental data to offer a comprehensive overview of its therapeutic potential, particularly in the context of cancers with deficiencies in homologous recombination.
This compound has emerged as a significant compound in the study of DNA repair mechanisms, specifically targeting RAD52-dependent pathways.[1] In normal cells, multiple DNA repair systems overlap to ensure genomic integrity.[1] However, many cancer cells exhibit deficiencies in certain DNA repair pathways, making them reliant on alternative mechanisms for survival.[1] This creates a vulnerability that can be exploited by targeted therapies. This compound leverages the concept of synthetic lethality, where the inhibition of RAD52 in cells with pre-existing mutations in genes like BRCA1 and BRCA2 leads to cell death.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data on the efficacy of this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Description |
| Binding Affinity (Kd) | 25.8 µM | Dissociation constant for this compound binding to RAD52, indicating a direct interaction.[2][3] |
| IC50 (ssDNA Annealing) | 5 µM | Concentration of this compound required to inhibit 50% of RAD52-dependent single-strand annealing (SSA).[1][4] |
| IC50 (D-loop Formation) | 8 µM | Concentration of this compound required to inhibit 50% of D-loop formation mediated by RAD52.[1][4] |
| Cell Growth Suppression | Concentration-dependent | Preferentially suppresses the growth of BRCA1- and BRCA2-deficient cell lines such as Capan-1 and UWB1.289.[1][4] |
| RAD52 Foci Inhibition | Significant reduction | In cisplatin-treated BRCA1-deficient murine hematopoietic cells, 2.5 µM this compound decreased the fraction of cells with RAD52 foci from 38.7% to 17.1%.[1][4] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Value | Animal Model |
| Tumor Growth Reduction | Effective | Daily intraperitoneal injections of 50 mg/kg/day for 7 days reduced the growth of BRCA1-deficient MDA-MB-436 tumor xenografts.[4] |
| Maximal Tolerated Dose | ≥50 mg/kg | Determined through pharmacokinetic and toxicity studies.[4] |
| Half-life (t1/2) | 23.4 hours | Resulting in a maximal concentration of >1 µM in peripheral blood.[4] |
Signaling Pathway and Mechanism of Action
This compound functions by selectively inhibiting RAD52, a key protein in the homologous recombination (HR) DNA repair pathway.[1] RAD52 is crucial for the maintenance of genome integrity.[1] While not essential in cells with functional BRCA1 and BRCA2, its inhibition becomes lethal in cells where these pathways are compromised.[1] this compound specifically interferes with RAD52's ability to mediate single-strand annealing (SSA) and D-loop formation, which are critical steps in the repair of DNA double-strand breaks.[1][4] This targeted inhibition leads to the accumulation of DNA damage and subsequent cell death in cancer cells deficient in BRCA1 or BRCA2.[1]
Mechanism of this compound in BRCA-deficient cells.
Experimental Protocols
In Vitro Cell Growth Suppression Assay
-
Cell Lines: Capan-1 (BRCA2-deficient) and UWB1.289 (BRCA1-deficient) human cancer cell lines.[4]
-
Treatment: Cells were treated with this compound at concentrations ranging from 0 to 10 µM on days 1 and 3 of the experiment.[4]
-
Analysis: Cell viability was assessed to determine the concentration-dependent inhibitory effect of this compound on the growth of these cell lines.[4]
In Vitro RAD52 Foci Formation Assay
-
Cell Line: BCR-ABL1-positive BRCA1-deficient 32Dcl3 murine hematopoietic cell line expressing GFP-RAD52.[1]
-
Induction of DNA Damage: Cells were treated with cisplatin to induce DNA damage and subsequent formation of RAD52 foci.[1]
-
Treatment: A subset of cisplatin-treated cells was co-incubated with 2.5 µM this compound.[4]
-
Analysis: The percentage of cells exhibiting RAD52 foci was quantified using fluorescence microscopy to evaluate the inhibitory effect of this compound.[1][4]
In Vivo Tumor Growth Reduction Study
-
Animal Model: Nu/nu mice were subcutaneously injected with BRCA1-deficient MDA-MB-436 human breast cancer cells to establish tumor xenografts.[4]
-
Treatment Regimen: Once tumors were established, mice were treated with daily intraperitoneal injections of this compound at a dose of 50 mg/kg/day for 7 consecutive days.[4]
-
Analysis: Tumor volume was measured regularly to assess the effect of this compound treatment on the growth of BRCA1-deficient tumors.[4]
Experimental Workflow
The evaluation of a targeted inhibitor like this compound typically follows a structured workflow, progressing from initial biochemical assays to cellular studies and finally to in vivo animal models. This ensures a thorough characterization of the compound's efficacy and safety profile before consideration for clinical development.
General experimental workflow for this compound evaluation.
References
head-to-head comparison of D-I03 and other DNA repair inhibitors
A Head-to-Head Comparison of D-I03 and Other DNA Repair Inhibitors: A Guide for Researchers
In the landscape of cancer therapeutics, targeting the DNA damage response (DDR) has emerged as a highly promising strategy. Cancer cells, often characterized by genomic instability and defects in certain DNA repair pathways, become heavily reliant on the remaining pathways for survival. This dependency creates a vulnerability that can be exploited by inhibitors targeting key DDR proteins. This guide provides a head-to-head comparison of this compound, a selective RAD52 inhibitor, with other prominent DNA repair inhibitors targeting PARP, ATM, and ATR. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and protocols.
Overview of a Select DNA Repair Inhibitors
The DNA damage response is a complex network of signaling pathways that detect and repair DNA lesions. Key proteins in these pathways have become attractive targets for cancer therapy. Here, we compare four inhibitors targeting different nodes of the DDR:
-
This compound (RAD52 Inhibitor): this compound is a selective inhibitor of RAD52, a protein involved in the homologous recombination (HR) pathway of DNA repair.[1][2][3] It has been shown to specifically inhibit RAD52-dependent single-strand annealing (SSA) and D-loop formation.[1][2][3] Notably, this compound displays synthetic lethality in cells with deficiencies in BRCA1 and BRCA2, making it a promising therapeutic for certain types of cancers.[1][3]
-
Olaparib (PARP Inhibitor): Olaparib is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[4] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[4][5] Inhibition of PARP leads to the accumulation of SSBs, which are converted to toxic double-strand breaks (DSBs) during DNA replication.[4][5] In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death.[4][6]
-
KU-60019 (ATM Inhibitor): KU-60019 is a potent and specific inhibitor of the Ataxia-telangiectasia mutated (ATM) kinase.[7][8] ATM is a primary sensor of DNA double-strand breaks (DSBs) and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. By inhibiting ATM, KU-60019 can prevent the repair of DSBs and sensitize cancer cells to DNA damaging agents like ionizing radiation.
-
AZD6738 (Ceralasertib - ATR Inhibitor): AZD6738 is a selective inhibitor of the Ataxia-telangiectasia and Rad3-related (ATR) kinase.[9][10][11] ATR is a key sensor of single-strand DNA (ssDNA) and replication stress.[10][11] Upon activation, ATR phosphorylates downstream targets, such as CHK1, to initiate cell cycle arrest and promote DNA repair.[9][10][12] AZD6738 has shown promise as a monotherapy in tumors with existing DNA repair defects and in combination with DNA damaging agents.[9][11]
Quantitative Comparison of Inhibitors
The following table summarizes the key characteristics and potency of the discussed DNA repair inhibitors.
| Inhibitor | Target | Mechanism of Action | IC50 Values |
| This compound | RAD52 | Inhibits RAD52-dependent single-strand annealing (SSA) and D-loop formation.[1][2][3] | SSA: 5 µM, D-loop formation: 8 µM[1][2][3] |
| Olaparib | PARP1/2 | Inhibits PARP catalytic activity and traps PARP-DNA complexes.[4][6][13] | < 0.1 µM for catalytic inhibition.[13] Varies across cell lines for growth inhibition (e.g., 1-33.8 µM in pediatric solid tumors).[13] |
| KU-60019 | ATM | Potent, reversible inhibitor of ATM kinase activity.[7] | 6.3 nM[7] |
| AZD6738 | ATR | ATP-competitive inhibitor of ATR kinase.[9] | Enzyme IC50: 0.001 µM; Cellular (pCHK1) IC50: 0.074 µM[9] |
Signaling Pathways and Points of Inhibition
The following diagram illustrates the simplified DNA Damage Response (DDR) pathways and highlights the specific targets of this compound, Olaparib, KU-60019, and AZD6738.
Caption: DNA Damage Response pathways and inhibitor targets.
Experimental Protocols
Here are detailed methodologies for key experiments used to compare the efficacy of DNA repair inhibitors.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of the DNA repair inhibitors (this compound, Olaparib, KU-60019, AZD6738) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTS/MTT Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: For MTT assays, add a solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 values for each inhibitor.
DNA Damage Quantification (γH2AX Immunofluorescence Assay)
This assay quantifies DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX), which forms foci at the sites of DNA damage.[14][15][16]
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate. Treat with the inhibitors at their IC50 concentrations, with or without a DNA damaging agent (e.g., ionizing radiation), for a specified time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.[17]
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[18][19][20]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the inhibitors for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently.[20] Incubate at 4°C for at least 30 minutes.[20]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[19][20]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.[20]
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for the head-to-head comparison of DNA repair inhibitors.
Caption: General experimental workflow for inhibitor comparison.
Conclusion
The choice of a DNA repair inhibitor for therapeutic development or as a research tool depends on the specific context, particularly the genetic background of the cancer cells being targeted.
-
This compound offers a novel approach by targeting RAD52, with a clear rationale for its use in BRCA-deficient tumors. Its mechanism, which is distinct from PARP inhibition, could provide an alternative treatment strategy for patients who have developed resistance to PARP inhibitors.
-
Olaparib is a well-established PARP inhibitor with proven clinical efficacy, particularly in BRCA-mutated cancers. Its dual mechanism of catalytic inhibition and PARP trapping contributes to its potent anti-tumor activity.
-
KU-60019 and AZD6738 , by targeting the master regulators of the DDR, ATM and ATR respectively, have broad potential to sensitize cancer cells to a wide range of DNA damaging therapies. Their use may be particularly effective in tumors with high levels of genomic instability and replication stress.
A thorough head-to-head comparison using standardized experimental protocols, as outlined in this guide, is essential for elucidating the unique strengths and potential applications of each of these DNA repair inhibitors. Such studies will be instrumental in advancing the development of personalized cancer therapies that exploit the inherent vulnerabilities of tumor cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 7. KU60019 - Immunomart [immunomart.com]
- 8. KU-60019 : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]
- 9. AZD6738 [openinnovation.astrazeneca.com]
- 10. researchgate.net [researchgate.net]
- 11. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATR inhibitor AZD6738 increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. m.youtube.com [m.youtube.com]
- 16. apexbt.com [apexbt.com]
- 17. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. wp.uthscsa.edu [wp.uthscsa.edu]
Safety Operating Guide
Proper Disposal Procedures for D-I03: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of D-I03, a selective RAD52 inhibitor. Adherence to these procedural guidelines is critical for maintaining a safe and compliant laboratory environment.
This compound, as a research chemical, must be treated as hazardous waste.[1][2][3][4] The following step-by-step procedures outline the correct method for its disposal, particularly when in solution with dimethyl sulfoxide (DMSO), a common solvent for this compound.[5]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles or glasses
-
Chemical-resistant gloves
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
Step-by-Step Disposal Protocol for this compound
-
Waste Collection:
-
Collect all this compound waste, including pure compound, solutions (e.g., in DMSO), and contaminated materials (e.g., pipette tips, gloves, and empty containers), in a designated hazardous waste container.[1][4]
-
The container must be made of a material compatible with the chemical waste. For this compound in DMSO, a high-density polyethylene (HDPE) or glass container is suitable.[1]
-
Ensure the container is leak-proof and has a secure, tight-fitting lid.[2][3]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[1][3]
-
The label must include the full chemical name ("this compound") and the solvent used (e.g., "Dimethyl Sulfoxide"). List all chemical constituents and their approximate concentrations.[6]
-
Indicate the date when the waste was first added to the container.[4]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.[3]
-
The storage area should be under the control of laboratory personnel.[3]
-
Ensure secondary containment, such as a larger, chemically resistant tray or bin, is used to capture any potential leaks or spills. The secondary container should be able to hold 110% of the volume of the primary container.[3]
-
Do not mix incompatible waste streams. Store this compound waste separately from strong acids, bases, and oxidizers.[1]
-
-
Disposal Request:
-
Empty Container Disposal:
-
Empty this compound containers are also considered hazardous waste unless properly decontaminated.[2]
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol or acetone). The first rinse must be collected as hazardous waste.[1][2]
-
After triple rinsing and air-drying in a ventilated area, deface or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.[1][2]
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to the storage and handling of this compound.
| Parameter | Value | Source |
| Storage Temperature (Powder) | -20°C for up to 3 years | [5] |
| Storage Temperature (in Solvent) | -80°C for up to 1 year | [7] |
| Solubility in DMSO | 86 mg/mL (200.63 mM) | [5] |
| Maximum Laboratory Waste Storage | Do not exceed 10 gallons | [1] |
| Waste Collection Time Limit | Request pickup within 90 days of starting the container | [3] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard hazardous waste management protocols from various university and research safety guidelines.[1][2][3][4][6] These protocols are designed to comply with federal, state, and local regulations for the safe handling and disposal of chemical waste in a research environment.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: this compound Disposal Workflow Diagram
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. business-services.miami.edu [business-services.miami.edu]
- 7. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling D-I03
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the compound D-I03, including personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is critical to mitigate potential risks and ensure the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE, treating this compound as a compound with potential hazards, in line with standard laboratory safety protocols.
| Body Part | Required PPE | Specifications and Usage |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving is advised for enhanced protection. Change gloves immediately if contaminated.[1][2] |
| Eyes | Safety goggles | Chemical splash goggles are required to protect against splashes and aerosols.[1][3] Safety glasses with side shields are the minimum requirement, but goggles offer superior protection.[1] |
| Face | Face shield | A face shield should be worn in addition to safety goggles when there is a significant risk of splashing, such as during bulk handling or dissolution.[1][2] |
| Body | Laboratory coat | A full-length, long-sleeved laboratory coat is mandatory to protect skin and personal clothing from contamination.[1][4] |
| Respiratory | Fume hood | All handling of powdered this compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[5] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is clearly labeled with the chemical name, concentration, and any hazard warnings.
Preparation of Solutions:
-
All weighing of powdered this compound and preparation of solutions must be performed in a chemical fume hood.[5]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder, minimizing the creation of dust.
-
When dissolving, add the solvent to the this compound powder slowly to avoid splashing.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[6][7]
-
Keep the container tightly sealed when not in use.
-
Follow the specific storage temperature recommendations provided by the supplier.
The following workflow diagram illustrates the standard operating procedure for handling this compound in a laboratory setting.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. westlab.com [westlab.com]
- 4. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 7. nationallaboratorysales.com [nationallaboratorysales.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
